Technical Documentation Center

Chlorodiiodomethane Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Chlorodiiodomethane
  • CAS: 638-73-3

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Stability and Degradation Pathways of Chlorodiiodomethane

For Researchers, Scientists, and Drug Development Professionals Foreword Chlorodiiodomethane (CHClI₂), a mixed trihalomethane, is a compound of increasing interest due to its potential formation as a disinfection byprodu...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

Chlorodiiodomethane (CHClI₂), a mixed trihalomethane, is a compound of increasing interest due to its potential formation as a disinfection byproduct in water treatment processes, particularly in the presence of iodide.[1] Understanding its stability and degradation pathways is crucial for assessing its environmental fate, potential toxicity, and for developing strategies for its removal. This technical guide provides a comprehensive overview of the current scientific understanding of the stability of chlorodiiodomethane and explores its primary degradation routes, including photolysis, hydrolysis, and thermal decomposition. While direct experimental data on chlorodiiodomethane is limited, this guide synthesizes information from closely related analogues, particularly diiodomethane and other mixed haloalkanes, to provide a robust predictive framework for its behavior.

Physicochemical Properties of Chlorodiiodomethane

A foundational understanding of the physicochemical properties of chlorodiiodomethane is essential for predicting its stability and environmental partitioning.

PropertyValueSource
Chemical Formula CHClI₂[2][3]
Molar Mass 302.28 g/mol [2][3]
Appearance Colorless to yellowish liquid[4]
Density 3.325 g/cm³[4]
Boiling Point 182.1 °C[4]
Melting Point 6.0 °C[4]
Water Solubility Slightly soluble[4]
Refractive Index 1.741[4]

Table 1: Key Physicochemical Properties of Chlorodiiodomethane.

The high density of chlorodiiodomethane is noteworthy, as it will tend to sink in aqueous environments if present as a separate phase. Its slight solubility in water suggests that it can be transported in aquatic systems, where it may undergo degradation.[4]

Chemical Stability and Primary Degradation Pathways

Chlorodiiodomethane is susceptible to degradation through several pathways, primarily driven by the relatively weak carbon-iodine (C-I) bonds compared to carbon-chlorine (C-Cl) bonds. The bond dissociation energy of a typical C-I bond is approximately 228 kJ/mol, whereas that of a C-Cl bond is around 346 kJ/mol. This significant difference in bond strength dictates the primary degradation mechanisms.

Photolytic Degradation

Photolysis, or degradation by light, is expected to be a major degradation pathway for chlorodiiodomethane in environmental systems exposed to sunlight.

Causality Behind Experimental Choices: The study of photolytic degradation typically involves irradiating a solution of the compound with a light source that mimics the solar spectrum, often a xenon arc lamp. The concentration of the parent compound and the formation of degradation products are monitored over time using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[5][6] The choice of solvent is critical; for environmental relevance, studies are often conducted in water.

Predicted Photodegradation Pathway: Based on studies of analogous compounds like diiodomethane, the primary photochemical event for chlorodiiodomethane is the homolytic cleavage of a C-I bond, which is the weakest bond in the molecule.[4][7] This leads to the formation of a chlorodiiodomethyl radical (•CHClI) and an iodine radical (•I).

CHClI2 Chlorodiiodomethane (CHClI₂) radicals •CHClI + •I CHClI2->radicals C-I Bond Cleavage hv Sunlight (hν) products Secondary Products radicals->products Further Reactions

Caption: Predicted initial step in the photolysis of chlorodiiodomethane.

The resulting radicals are highly reactive and can undergo a variety of secondary reactions, including:

  • Reaction with Oxygen: In the presence of oxygen, the •CHClI radical can react to form peroxy radicals, which can then lead to a cascade of reactions forming various oxygenated products.

  • Hydrogen Abstraction: The radicals can abstract hydrogen atoms from other organic molecules in the vicinity.

  • Recombination: Radicals can recombine with each other.

Anticipated Photodegradation Products: While specific studies on chlorodiiodomethane are lacking, based on the photolysis of diiodomethane and other mixed haloalkanes, the expected degradation products would include:

  • Iodide (I⁻): From the reduction of iodine radicals.

  • Formaldehyde (CH₂O): A potential oxidation product.

  • Carbon Monoxide (CO) and Carbon Dioxide (CO₂): As final mineralization products.

  • Chloroiodomethane (CH₂ClI): Through reductive deiodination.

Hydrolytic Degradation

Hydrolysis is the process of a chemical reaction with water. For haloalkanes, this typically involves the nucleophilic substitution of a halide ion by a hydroxide ion (OH⁻) or water molecule.

Causality Behind Experimental Choices: Hydrolysis studies are typically conducted in buffered aqueous solutions at various pH values (e.g., 4, 7, and 9) and temperatures to determine the rate of degradation under different environmental conditions. The disappearance of the parent compound is monitored over time to determine the hydrolysis rate constant and half-life.

Predicted Hydrolysis Pathway: The hydrolysis of chlorodiiodomethane is expected to proceed via a nucleophilic substitution (SN2) mechanism, where a hydroxide ion attacks the carbon atom, displacing one of the iodide ions, which is a good leaving group.

CHClI2 Chlorodiiodomethane (CHClI₂) intermediate [HO--CHClI--I]⁻ (Transition State) CHClI2->intermediate Nucleophilic Attack OH OH⁻ (Hydroxide) product1 Chloroiodomethanol (CHClIOH) + I⁻ intermediate->product1 product2 Further Degradation Products product1->product2

Caption: Predicted SN2 hydrolysis pathway of chlorodiiodomethane.

The initial product, chloroiodomethanol, is likely unstable and will undergo further rapid degradation, potentially leading to the formation of formaldehyde and hydrochloric and hydroiodic acids. The rate of hydrolysis will be dependent on pH, with faster degradation expected under basic conditions due to the higher concentration of the stronger nucleophile, OH⁻.

Thermal Degradation

Thermal decomposition occurs when a molecule breaks down at elevated temperatures.

Causality Behind Experimental Choices: The thermal stability of a compound is typically investigated using techniques like thermogravimetric analysis (TGA), which measures the mass loss of a sample as a function of temperature. To identify the degradation products, the evolved gases from the TGA can be analyzed by mass spectrometry or Fourier-transform infrared spectroscopy (FTIR).

Predicted Thermal Degradation Pathway: Similar to photolysis, the thermal degradation of chlorodiiodomethane is expected to be initiated by the cleavage of the weakest C-I bond. The resulting radicals will then participate in a series of complex reactions.

CHClI2 Chlorodiiodomethane (CHClI₂) radicals •CHClI + •I CHClI2->radicals C-I Bond Homolysis heat Heat (Δ) products Various Gaseous Products (e.g., I₂, HCl, CH₂ClI) radicals->products Radical Reactions

Caption: Predicted thermal decomposition of chlorodiiodomethane.

The final products of thermal decomposition will depend on the temperature and the presence of other substances. In an inert atmosphere, recombination and disproportionation reactions of the initial radicals will be significant. In the presence of oxygen, oxidative degradation will lead to the formation of carbon oxides and hydrogen halides.

Microbial Degradation

Information on the microbial degradation of chlorodiiodomethane is scarce. However, studies on other halogenated methanes suggest that it may be susceptible to degradation by certain microorganisms under specific conditions. For instance, some anaerobic bacteria can reductively dehalogenate chloroform to dichloromethane.[8] It is plausible that similar enzymatic pathways could lead to the deiodination or dechlorination of chlorodiiodomethane. The presence of iodine atoms may make the compound more susceptible to reductive dehalogenation compared to its fully chlorinated analogue, chloroform.

Experimental Protocols for Studying Degradation

To ensure the trustworthiness and reproducibility of stability and degradation studies, standardized and well-documented experimental protocols are essential.

Protocol for Photodegradation Study
  • Preparation of Solution: Prepare a stock solution of chlorodiiodomethane in a suitable solvent (e.g., acetonitrile) and dilute it to the desired concentration in purified water. The final concentration should be low enough to ensure complete dissolution.

  • Photoreactor Setup: Place the aqueous solution in a quartz photoreactor equipped with a temperature control system and a magnetic stirrer. The light source (e.g., xenon lamp with filters to simulate sunlight) should be positioned to provide uniform irradiation.

  • Irradiation and Sampling: Start the irradiation and collect samples at predetermined time intervals. A dark control (a sample kept in the same conditions but shielded from light) should be run in parallel to account for any non-photolytic degradation.

  • Sample Analysis: Immediately analyze the samples for the concentration of chlorodiiodomethane and the formation of degradation products using a validated analytical method, such as GC-MS or HPLC-UV.

  • Data Analysis: Plot the concentration of chlorodiiodomethane as a function of time to determine the degradation kinetics (e.g., first-order rate constant and half-life). Identify and quantify the major degradation products.

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare Aqueous Solution B Place in Photoreactor A->B C Irradiate and Sample B->C D Dark Control B->D E GC-MS / HPLC Analysis C->E D->E F Kinetic and Product Analysis E->F

Caption: Experimental workflow for a photodegradation study.

Protocol for Hydrolysis Study
  • Buffer Preparation: Prepare sterile buffer solutions at the desired pH values (e.g., 4, 7, and 9).

  • Reaction Setup: Add a small aliquot of a concentrated stock solution of chlorodiiodomethane to each buffer solution in sealed, amber glass vials to prevent photodegradation.

  • Incubation: Incubate the vials in a constant temperature bath in the dark.

  • Sampling and Analysis: At specified time intervals, remove a vial from each pH set and quench the reaction if necessary (e.g., by neutralization or addition of a solvent). Analyze the sample for the remaining concentration of chlorodiiodomethane.

  • Data Analysis: Determine the pseudo-first-order rate constants for hydrolysis at each pH and calculate the corresponding half-lives.

Analytical Methodologies

The accurate monitoring of chlorodiiodomethane and its degradation products requires sensitive and selective analytical techniques.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for the separation and identification of volatile and semi-volatile organic compounds. It is well-suited for analyzing chlorodiiodomethane and its potential degradation products.[9][10]

  • High-Performance Liquid Chromatography (HPLC): HPLC coupled with a UV or diode-array detector (DAD) can be used to quantify the parent compound and non-volatile degradation products. For structural elucidation, HPLC can be coupled with mass spectrometry (LC-MS).[6][11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is an invaluable tool for the unambiguous structural identification of unknown degradation products, provided they can be isolated in sufficient purity and quantity.[8][12][13]

Safe Handling and Disposal

Chlorodiiodomethane is a hazardous chemical and should be handled with appropriate safety precautions.

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat when handling the compound. All work should be conducted in a well-ventilated fume hood.[14]

  • Storage: Store in a tightly sealed, light-resistant container in a cool, dry, and well-ventilated area away from incompatible materials.[14]

  • Disposal: Dispose of waste chlorodiiodomethane and contaminated materials as hazardous chemical waste in accordance with local, state, and federal regulations.[14]

Conclusion and Future Perspectives

The stability of chlorodiiodomethane is primarily governed by the lability of its carbon-iodine bonds, making it susceptible to degradation via photolysis, hydrolysis, and thermal decomposition. While direct experimental data remains limited, a predictive understanding of its degradation pathways can be formulated based on the well-studied behavior of analogous iodo-containing and mixed haloalkanes. Future research should focus on conducting detailed kinetic and product identification studies specifically on chlorodiiodomethane to validate these predictions and to provide the quantitative data needed for accurate environmental risk assessments. A deeper investigation into its potential for microbial degradation is also warranted to complete our understanding of its environmental fate.

References

  • Sciencemadness Discussion Board. (2010, July 29). diiodomethane. Retrieved from [Link]

  • CSIR Research Space. (1976, August). The Surface Free Energy of Diiodomethane. Retrieved from [Link]

  • Wikipedia. (n.d.). Diiodomethane. Retrieved from [Link]

  • Wikipedia. (n.d.). Chlorodiiodomethane. Retrieved from [Link]

  • Microbial Insights. (n.d.). Chlorinated Methanes (Carbon Tetrachloride, Chloroform). Retrieved from [Link]

  • RSC Publishing. (n.d.). Photodegradation Illuminated: New analytical tools for studying photochemical processes. Retrieved from [Link]

  • PubMed. (2017). Formation of iodo-trihalomethanes, iodo-haloacetic acids, and haloacetaldehydes during chlorination and chloramination of iodine containing waters in laboratory controlled reactions. Retrieved from [Link]

  • NTNU Open. (2022, January 26). Modeling the Formation of Degradation Compounds during Thermal Degradation of MEA. Retrieved from [Link]

  • National Institutes of Health. (2024, December 18). Gas Chromatography–Tandem Mass Spectrometry Method for Analyses of Iodoform and Diiodomethane in Multiple Biological Matrices from Dairy Cattle. Retrieved from [Link]

  • YouTube. (2017, February 23). Hydrolysis of bromoethane - Nucleophilic Substitution Mechanism. Retrieved from [Link]

  • ResearchGate. (n.d.). Wavelength-dependence of the photolysis of diiodomethane in seawater. Retrieved from [Link]

  • PubChem. (n.d.). Chlorodiiodomethane. Retrieved from [Link]

  • BCREC Publishing Group. (2022, June 30). Photodegradation of Rhodamine-B Dye under Natural Sunlight using CdO. Retrieved from [Link]

  • World Health Organization. (n.d.). Trihalomethanes in Drinking-water. Retrieved from [Link]

  • ResearchGate. (n.d.). The halogen effect on the 13 C NMR chemical shift in substituted benzenes. Retrieved from [Link]

  • ACS Publications. (n.d.). Occurrence and Mammalian Cell Toxicity of Iodinated Disinfection Byproducts in Drinking Water. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Ab initio study of the formation and degradation reactions of chlorinated phenols. Retrieved from [Link]

  • Organic Syntheses. (n.d.). (E)-β-STYRYL IODIDE. Retrieved from [Link]

  • PubChem. (n.d.). Bromoiodomethane. Retrieved from [Link]

  • AQA. (2015, January 12). A-level Chemistry 7405 Specification. Retrieved from [Link]

  • ResearchGate. (2015, December 4). Trihalomethanes Issues Drinking Water After Chlorination Treatment. Retrieved from [Link]

  • ResearchGate. (n.d.). Gas Chromatography-Mass Spectrometric Identification of Iodine Species Arising From Photo-Chemical Vapor Generation. Retrieved from [Link]

  • PubMed. (2012, December 1). Study of the photodegradation of 2-bromophenol under UV and sunlight by spectroscopic, chromatographic and chemometric techniques. Retrieved from [Link]

  • ACS Publications. (2022, February 14). Modeling the Formation of Degradation Compounds during Thermal Degradation of MEA. Retrieved from [Link]

  • MDPI. (n.d.). A Systematic Study on the Degradation Products Generated from Artificially Aged Microplastics. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Chemistry Olympiad past papers. Retrieved from [Link]

  • PubMed. (2014, January 15). Factors affecting the formation of iodo-trihalomethanes during oxidation with chlorine dioxide. Retrieved from [Link]

  • National Institutes of Health. (n.d.). The Influence of Some Physicochemical Parameters of Surface Waters on the Formation of Trihalomethanes During the Drinking Water Treatment Process. Retrieved from [Link]

  • RSC Publishing. (n.d.). Photodissociation dynamics of bromoiodomethane from the first and second absorption bands. A combined velocity map and slice imaging study. Retrieved from [Link]

  • ResearchGate. (n.d.). Tropospheric degradation of propanethiol initiated by Cl radicals: Kinetics, mechanism and computational studies. Retrieved from [Link]

  • PubMed. (n.d.). LC and LC-MS study on establishment of degradation pathway of glipizide under forced decomposition conditions. Retrieved from [Link]

  • EPA NEIPS. (n.d.). Treatment Techniques for Controlling Trihalomethanes in Drinking Water. Retrieved from [Link]

  • ResearchGate. (n.d.). Thermal decomposition of CH3 131I in a gas flow. Retrieved from [Link]

  • National Institutes of Health. (n.d.). NMR-spectroscopic analysis of mixtures: from structure to function. Retrieved from [Link]

  • ResearchGate. (n.d.). Iodate and Iodo-Trihalomethane Formation during Chlorination of Iodide-Containing Waters: Role of Bromide. Retrieved from [Link]

  • Phenomenex. (n.d.). GC-MS/MS Analysis of Pesticides in Extra Virgin Olive Oil. Retrieved from [Link]

  • Molbase. (n.d.). bromo(iodo)methane|557-68-6. Retrieved from [Link]

  • Wikipedia. (n.d.). Iodomethane. Retrieved from [Link]

  • ResearchGate. (n.d.). Insight into the formation of iodinated trihalomethanes during chlorination, monochloramination, and dichloramination of iodide-containing water. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Bromoiodomethane (CAS 557-68-6). Retrieved from [Link]

  • Omkar Chemicals. (n.d.). MATERIAL SAFETY DATA SHEET OF CHLOROIODOMETHANE. Retrieved from [Link]

Sources

Exploratory

An In-depth Technical Guide to the Historical Methods for Preparing Chlorodiiodomethane

For Researchers, Scientists, and Drug Development Professionals Abstract Chlorodiiodomethane (CHClI₂), a mixed trihalomethane, holds significance as a reagent and an environmental marker.[1][2] Its synthesis has evolved...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chlorodiiodomethane (CHClI₂), a mixed trihalomethane, holds significance as a reagent and an environmental marker.[1][2] Its synthesis has evolved over time, reflecting the broader advancements in organic chemistry. This guide provides an in-depth exploration of the historical methodologies for preparing chlorodiiodomethane. We will delve into the foundational principles of these early synthetic routes, critically evaluate their procedural nuances, and provide detailed experimental protocols where historical records permit. The objective is to offer a comprehensive resource that not only outlines the "how" but, more importantly, the "why" behind these classical transformations, thereby providing a solid foundation for contemporary synthetic innovation.

Introduction: The Emergence of Mixed Halomethanes

The study of organic chemistry in the 19th and early 20th centuries was largely driven by the desire to understand and manipulate simple organic molecules.[3] Among these, the haloforms (CHX₃) were prominent due to their accessibility and reactivity. The haloform reaction, one of the oldest known organic reactions, provided a direct route to chloroform, bromoform, and iodoform from readily available starting materials like acetone or ethanol.[4] This reaction's discovery was a significant milestone, enabling further exploration of halogenated methanes.[4]

The natural progression from the synthesis of simple haloforms was the preparation of mixed-halogenated methanes, such as chlorodiiodomethane. These compounds were of interest for their unique physical properties and as intermediates for further chemical transformations. The historical methods for preparing chlorodiiodomethane primarily relied on two key strategies: the partial halogen exchange of a more readily available trihalomethane and the direct haloform reaction under carefully controlled conditions.

Foundational Synthetic Strategies

Halogen Exchange: The Finkelstein Reaction and its Conceptual Application

The Finkelstein reaction, a cornerstone of halogen exchange chemistry, traditionally involves the conversion of alkyl chlorides or bromides to alkyl iodides using an alkali metal iodide in a suitable solvent.[5][6] This reaction is driven by the differential solubility of the resulting alkali metal halides. While the classic Finkelstein reaction is a bimolecular nucleophilic substitution (SN2) reaction, its principles can be conceptually extended to the synthesis of mixed halomethanes.

Historically, the preparation of chlorodiiodomethane could be envisioned through a partial halogen exchange reaction starting from a more easily accessible trihalomethane like iodoform (CHI₃) or chloroform (CHCl₃).

Conceptual Halogen Exchange Pathway:

Caption: Conceptual pathway for chlorodiiodomethane synthesis via halogen exchange.

The primary challenge in this approach lies in controlling the extent of halogen exchange. Over-chlorination of iodoform would lead to the formation of dichloroiomethane and chloroform, while incomplete reaction would result in a mixture containing unreacted starting material. The choice of the chlorinating agent and the reaction conditions were critical to selectively replace one iodine atom with a chlorine atom. Early researchers would have relied on careful stoichiometry and fractional distillation to isolate the desired product from the resulting mixture of halomethanes.

The Haloform Reaction: A Direct but Challenging Route

The haloform reaction, which involves the reaction of a methyl ketone or a compound that can be oxidized to a methyl ketone with a halogen in the presence of a base, is a classic method for producing haloforms.[7][8]

Generalized Haloform Reaction:

Caption: Generalized scheme of the haloform reaction.

The synthesis of a mixed haloform like chlorodiiodomethane via a direct haloform reaction presents a significant synthetic challenge. It would require the simultaneous or sequential introduction of two different halogens in a controlled manner. A plausible, though historically difficult, approach would involve a two-step process:

  • Partial Iodination: The initial step would involve the reaction of a suitable methyl ketone (e.g., acetone) with a limited amount of iodine and base to favor the formation of a diiodinated intermediate.

  • Chlorination: The subsequent introduction of a chlorinating agent to the reaction mixture to introduce the single chlorine atom.

Controlling the stoichiometry and reactivity of the different halogens would have been a formidable task for early chemists, likely resulting in a complex mixture of products.

Historical Protocols and Methodologies

Detailed and reproducible protocols from the very earliest days of organic chemistry are often scarce. However, based on the established principles of the time, we can reconstruct plausible experimental procedures.

Preparation from Iodoform via Halogen Exchange (A Reconstructed Protocol)

This method is based on the principle of replacing a more reactive halogen (iodine) with a less reactive one (chlorine) through the use of a suitable metal chloride. Antimony trichloride (SbCl₃) was a known chlorinating agent in early organic synthesis.

Experimental Protocol:

  • Apparatus Setup: A round-bottom flask equipped with a reflux condenser is assembled. The flask is charged with finely powdered iodoform.

  • Reagent Addition: A stoichiometric amount of anhydrous antimony trichloride is added to the flask. The reaction is typically performed without a solvent or in a high-boiling inert solvent like carbon tetrachloride.

  • Reaction: The mixture is gently heated under reflux. The progress of the reaction would have been monitored by changes in color and the physical properties of the reaction mixture.

  • Workup and Purification: Upon completion, the reaction mixture is cooled. The product is then isolated by distillation. Due to the likely formation of a mixture of halomethanes, careful fractional distillation would be essential to separate chlorodiiodomethane from unreacted iodoform, chloroform, and other byproducts.

Self-Validation and Trustworthiness:

The success of this protocol would be validated by the physical properties of the isolated product, such as its boiling point and density. Early chemists would have relied on these macroscopic properties to identify and assess the purity of their compounds. The characteristic "medical" smell of iodoform would also serve as a qualitative indicator of its presence or absence in the final product.[9]

Table 1: Physical Properties of Relevant Halomethanes

CompoundFormulaMolar Mass ( g/mol )Boiling Point (°C)
IodoformCHI₃393.73218
Chlorodiiodomethane CHClI₂ 302.28 190.8 [2]
DichloroiomethaneCHCl₂I212.83131-132
ChloroformCHCl₃119.3861.2

Note: The boiling points are approximate and can vary with pressure.

Electrolytic Methods: An Early Industrial Approach

For the large-scale production of iodoform, an electrolytic method was developed.[10] This process involved the electrolysis of a solution containing ethanol, an iodide salt (like potassium iodide), and sodium carbonate.[10] During electrolysis, iodine is generated at the anode and hydroxide ions at the cathode, which then react with ethanol to form iodoform.[10]

While primarily used for iodoform, it is conceivable that by introducing a source of chloride ions into the electrolytic cell and carefully controlling the electrode potential, a mixture of halogenated methanes, including chlorodiiodomethane, could be produced. However, the selective synthesis of chlorodiiodomethane through this method would have been exceptionally challenging due to the difficulty in controlling the simultaneous and competitive halogenation reactions.

Conclusion: A Legacy of Foundational Chemistry

The historical methods for preparing chlorodiiodomethane, while perhaps appearing rudimentary by modern standards, laid the essential groundwork for the development of more sophisticated and selective halogenation techniques. The challenges faced by early chemists in controlling reactivity and purifying products underscore the ingenuity and perseverance that defined the nascent field of organic synthesis. Understanding these foundational methods provides valuable context for appreciating the precision and efficiency of contemporary synthetic strategies and serves as a reminder of the fundamental principles that continue to govern chemical transformations.

References

  • Bunsen Burns/CiC. (2014). Haloform Reaction | Synthesize Iodoform or Chloroform! YouTube. [Link]

  • Chemistry LibreTexts. (2023). The Triiodomethane (Iodoform) Reaction. [Link]

  • NileRed. (2014). Chloroform and the Haloform Reaction. YouTube. [Link]

  • Chemia. (2022). Iodoalkane synthesis: Iodination reactions with halogen exchange (2). [Link]

  • Simmons, H. E., & Smith, R. D. (1959). A New Synthesis of Cyclopropanes from Olefins. Journal of the American Chemical Society, 81(16), 4256–4264. [Link]

  • National Center for Biotechnology Information. (n.d.). Chlorodiiodomethane. PubChem. [Link]

  • Let's learn together. (2023). halogen exchange reaction class 12 | Haloalkanes | Organic Chemistry |. YouTube. [Link]

  • Ismalaj, E., & MacMillan, D. W. C. (2021). 200 Years of The Haloform Reaction: Methods and Applications. Angewandte Chemie International Edition, 60(34), 18372–18385. [Link]

  • Sean Chua. (2022). A-Level H2 Chemistry: Tri-iodomethane (Iodoform) Formation of Alcohols. YouTube. [Link]

  • Professor Dave Explains. (2020). The Haloform Reaction. YouTube. [Link]

  • Lumen Learning. (n.d.). History | Organic Chemistry 1: An open textbook. [Link]

  • Toppr. (n.d.). Other preparation methods for chloroform. [Link]

  • Evano, G., & Blanchard, N. (2013). Metal-Mediated Halogen Exchange in Aryl and Vinyl Halides: A Review. Chemical Reviews, 113(1), 1–32. [Link]

  • Scribd. (n.d.). Halogen Exchange Reaction. [Link]

  • CUTM Courseware. (n.d.). Iodoform. [Link]

  • LabCoatz. (2022). Chloroform from Bleach (Haloform Reaction) | Obtaining Lab Solvents (episode 2). YouTube. [Link]

  • Braun, M. (n.d.). Halogen–halogen exchange at a saturated carbon atom, the so-called Finkelstein reac. Science of Synthesis. [Link]

  • Wikipedia. (n.d.). Chlorodiiodomethane. [Link]

Sources

Protocols & Analytical Methods

Method

Topic: Stereospecific Synthesis of Chlorocyclopropanes via the Simmons-Smith Reaction with Chlorodiiodomethane

An Application Note for Advanced Organic Synthesis Abstract The cyclopropane motif is a cornerstone in medicinal chemistry and natural product synthesis, prized for its unique conformational properties and reactivity. Th...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Advanced Organic Synthesis

Abstract

The cyclopropane motif is a cornerstone in medicinal chemistry and natural product synthesis, prized for its unique conformational properties and reactivity. The Simmons-Smith reaction is a premier method for its construction, offering a high degree of stereospecificity and broad functional group tolerance.[1] This application note provides a detailed mechanistic overview and a robust experimental protocol for a specialized variant of this reaction: the use of chlorodiiodomethane (CH(Cl)I₂) to afford chlorocyclopropanes directly. These chlorinated products are versatile synthetic intermediates for further molecular elaboration. We will explore the causality behind key experimental choices, present a validated workflow using the Furukawa modification, and offer field-proven insights for researchers, scientists, and drug development professionals.

Part I: The Mechanistic Landscape

The classical Simmons-Smith reaction involves an organozinc carbenoid that reacts with an alkene in a concerted fashion to form a cyclopropane.[2] The reaction is renowned for being stereospecific, meaning the geometric configuration (E/Z) of the starting alkene is faithfully translated to the cis/trans relationship of the substituents on the final cyclopropane ring.[3][4]

Formation of the Active (Chloro)iodomethylzinc Carbenoid

While the original protocol utilizes a zinc-copper couple, the Furukawa modification, which employs diethylzinc (Et₂Zn), is often preferred for its enhanced reactivity and reproducibility with a wider range of substrates.[2][5] When chlorodiiodomethane is used, it reacts with diethylzinc to form the active zinc carbenoid, (chloro)(iodo)methylzinc, along with a molecule of ethyl iodide.

The formation of this active species is a critical first step. Unlike a free carbene, which can be indiscriminate in its reactivity, this zinc carbenoid is a more "tamed" and selective reagent.[6] The presence of the zinc atom is crucial for the subsequent coordinated delivery of the chloromethylene group to the alkene.

The Cyclopropanation Step: A Concerted Delivery

The core of the reaction is the interaction between the zinc carbenoid and the alkene. The process does not proceed through an open carbocationic or radical intermediate, which would allow for bond rotation and loss of stereochemical information. Instead, it occurs via a highly ordered, three-centered "butterfly-type" transition state.[1]

In this transition state, the zinc atom coordinates to the pi-bond of the alkene, and the chloromethylene group (CHCl) is delivered simultaneously to both carbons of the double bond in a syn-addition. This concerted mechanism is the origin of the reaction's high stereospecificity.[4]

G Figure 1: Mechanism of Chlorocyclopropanation cluster_0 Carbenoid Formation cluster_1 Cyclopropanation Et2Zn Et₂Zn plus1 + CHClI2 CH(Cl)I₂ arrow1 Carbenoid EtZnCH(Cl)I (Active Carbenoid) Carbenoid_ref EtZnCH(Cl)I plus2 + EtI EtI Alkene Alkene plus3 + arrow2 TS Butterfly Transition State arrow3 Product Chlorocyclopropane plus4 + ZnEtI Zn(Et)I

Caption: Mechanism of Chlorocyclopropanation.

Rationale for Using Chlorodiiodomethane

The choice of the dihalomethane precursor dictates the functionality of the resulting cyclopropane. While diiodomethane yields an unsubstituted cyclopropane, chlorodiiodomethane provides direct access to chlorocyclopropanes. This is synthetically advantageous for several reasons:

  • Versatile Functional Handle: The chlorine atom can serve as a leaving group in nucleophilic substitution reactions or participate in organometallic cross-coupling reactions, enabling further diversification of the molecule.

  • Enhanced Reactivity: Research has shown that more electrophilic carbenoids can exhibit higher reactivity. The substitution of an iodine atom for a more electronegative chlorine atom can lead to a more reactive carbenoid species, which can be beneficial for cyclopropanating less reactive, electron-deficient alkenes.[2][5]

Part II: Experimental Protocol - A Validated Workflow

This protocol details the synthesis of a chlorocyclopropane from a generic alkene using the Furukawa modification (Et₂Zn and CH(Cl)I₂).

Safety First: Diethylzinc is pyrophoric and reacts violently with water and air. Chlorodiiodomethane is toxic and should be handled in a fume hood. All operations must be conducted under a dry, inert atmosphere (Argon or Nitrogen) using appropriate personal protective equipment (flame-retardant lab coat, safety glasses, gloves).

Reagents, Solvents, and Equipment
  • Reagents: Alkene substrate, Diethylzinc (1.0 M solution in hexanes), Chlorodiiodomethane (CH(Cl)I₂), Saturated aqueous ammonium chloride (NH₄Cl).

  • Solvents: Anhydrous dichloromethane (DCM), Dichloromethane (for extraction), Hexanes, Ethyl Acetate.

  • Drying Agent: Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Equipment: Flame-dried round-bottom flasks with septa, magnetic stir bars, syringes, needles, argon/nitrogen line, ice-water bath, rotary evaporator, flash chromatography setup.

Key Reaction Parameters
ParameterRecommended ValueRationale / Notes
Alkene1.0 equivThe limiting reagent.
Diethylzinc (Et₂Zn)2.0 - 2.5 equivExcess ensures complete formation of the carbenoid.
Chlorodiiodomethane2.0 - 2.5 equivUsed in slight excess relative to the alkene.
SolventAnhydrous DCMA non-coordinating solvent is crucial for reactivity.[1]
Temperature0 °C to RTInitial cooling controls the exothermic carbenoid formation.
Reaction Time12 - 24 hoursVaries by substrate; monitor by TLC or GC-MS.
Step-by-Step Reaction Procedure
  • Inert Atmosphere Setup: Assemble a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a condenser connected to an argon or nitrogen line.

  • Initial Cooling: Place the flask in an ice-water bath (0 °C).

  • Solvent and Reagent Addition:

    • Through the septum, add anhydrous DCM (to make a ~0.1 M solution of the alkene).

    • Using a syringe, slowly add the diethylzinc solution dropwise over 10-15 minutes.

    • Following the diethylzinc, add the chlorodiiodomethane dropwise via syringe over 10-15 minutes. A white precipitate may form.

  • Alkene Addition: Add a solution of the alkene substrate (1.0 equiv) in a small amount of anhydrous DCM dropwise to the stirring reaction mixture at 0 °C.

  • Reaction Progression: Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Let it stir for 12-24 hours. Monitor the consumption of the starting material by TLC or GC-MS.

  • Quenching: After the reaction is complete, cool the flask back down to 0 °C with an ice bath. CAUTION: Quenching is highly exothermic. Very slowly and carefully add saturated aqueous ammonium chloride (NH₄Cl) solution dropwise until gas evolution ceases.

  • Workup:

    • Transfer the mixture to a separatory funnel.

    • Separate the organic and aqueous layers.

    • Extract the aqueous layer two more times with DCM.

    • Combine all organic layers.

  • Purification:

    • Dry the combined organic phase over anhydrous Na₂SO₄ or MgSO₄.

    • Filter off the drying agent and concentrate the filtrate using a rotary evaporator.

    • Purify the resulting crude oil by flash column chromatography (typically using a hexanes/ethyl acetate gradient) to yield the pure chlorocyclopropane product.

G Figure 2: Experimental Workflow A 1. Setup Inert atmosphere (Ar/N₂) Flame-dried glassware B 2. Carbenoid Generation (0 °C) - Add anhydrous DCM - Add Et₂Zn solution - Add CH(Cl)I₂ solution A->B Prepare reaction vessel C 3. Alkene Addition (0 °C) Add alkene substrate dropwise B->C Introduce substrate D 4. Reaction Warm to RT, stir 12-24 h (Monitor by TLC/GC-MS) C->D Initiate cyclopropanation E 5. Quenching (0 °C) Slowly add sat. aq. NH₄Cl D->E Reaction complete F 6. Aqueous Workup - Separate layers - Extract with DCM (3x) E->F Deactivate reagents G 7. Purification - Dry (Na₂SO₄), filter, concentrate - Flash Chromatography F->G Isolate crude product H Final Product Pure Chlorocyclopropane G->H Obtain pure compound

Sources

Technical Notes & Optimization

Troubleshooting

identifying and minimizing side products in chlorodiiodomethane reactions

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for chlorodiiodomethane applications. This guide is designed to provide researchers and drug development pro...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for chlorodiiodomethane applications. This guide is designed to provide researchers and drug development professionals with in-depth, field-proven insights into identifying and minimizing side products in reactions involving chlorodiiodomethane. We will move beyond simple protocols to explore the causality behind experimental choices, ensuring your work is both successful and reproducible.

Frequently Asked Questions (FAQs)

Q1: What is chlorodiiodomethane and what is its primary synthetic application?

Chlorodiiodomethane (CHClI₂) is a trihalomethane, a compound derived from methane where three of the four hydrogen atoms have been replaced by halogen atoms.[1][2] Its primary use in modern organic synthesis is as a precursor to chloroiodocarbene (:CClI). This is typically achieved by reacting chlorodiiodomethane with a strong base. The resulting chloroiodocarbene is a reactive intermediate that can be trapped by alkenes to form 1-chloro-1-iodocyclopropane derivatives.[1] This reaction is a valuable method for introducing a functionalized three-membered ring into a molecule.

Q2: Why would I use chlorodiiodomethane instead of a more traditional Simmons-Smith reagent like diiodomethane?

While the classic Simmons-Smith reaction, which uses diiodomethane (CH₂I₂) and a zinc-copper couple, is a robust method for creating simple cyclopropanes, using chlorodiiodomethane offers a distinct advantage: the synthesis of gem-dihalocyclopropanes.[3][4] The resulting 1-chloro-1-iodocyclopropane products are versatile synthetic intermediates. The differential reactivity of the carbon-chlorine and carbon-iodine bonds allows for selective subsequent transformations, such as cross-coupling reactions, which is not possible with the simple methylene bridge formed in a standard Simmons-Smith reaction.

Q3: What are the most common side products I should expect in chlorodiiodomethane reactions?

The generation of a highly reactive carbene intermediate can lead to several competing reaction pathways. The most common side products include:

  • Carbene Dimerization Products: The chloroiodocarbene intermediate can react with itself to form 1,2-dichloro-1,2-diiodoethene. This is often an issue at high concentrations.[5][6]

  • C-H Insertion Products: Instead of adding across a double bond, the carbene can insert into a carbon-hydrogen bond present in the substrate or solvent.[7][8] This is more common with highly reactive carbenes and substrates with activated C-H bonds.

  • Products from Reaction with Base: If your substrate contains sensitive functional groups, the strong base used to generate the carbene (e.g., sodium hydroxide, potassium tert-butoxide) can cause side reactions like elimination or hydrolysis.[9]

  • Decomposition Products: Chlorodiiodomethane can be sensitive to heat and light, leading to decomposition.[10][11] Thermal decomposition of related halocarbons is a known issue.[12]

Q4: What are the best practices for handling and storing chlorodiiodomethane?

Chlorodiiodomethane is a dense, light-sensitive liquid.[13] To ensure its integrity and the reproducibility of your experiments, follow these guidelines:

  • Storage: Store in an amber glass bottle in a cool, dark place, preferably refrigerated (0-6°C).[13]

  • Handling: Handle under an inert atmosphere (e.g., argon or nitrogen) to prevent moisture contamination, which can interfere with the base-mediated carbene generation.

  • Purity Check: Before use, it's advisable to check the purity, for instance by ¹H NMR. If impurities are detected, purification by distillation under reduced pressure may be necessary.

Troubleshooting Guide: From Low Yields to Unwanted Products

This section addresses specific problems you may encounter during your experiments. Each answer provides a diagnosis of the potential cause and a detailed, actionable solution.

Problem 1: My reaction has a low or no yield of the desired 1-chloro-1-iodocyclopropane.

Potential Cause A: Inefficient Carbene Generation

The first critical step is the formation of chloroiodocarbene. If the base is not strong enough or if it is quenched before it can react with the chlorodiiodomethane, the reaction will fail.

  • Troubleshooting Steps:

    • Verify Base Strength and Purity: Ensure the base you are using is appropriate and has not degraded. For example, solid potassium tert-butoxide is highly hygroscopic and should be handled in a glovebox.

    • Use a Phase-Transfer Catalyst: When using a biphasic system (e.g., aqueous NaOH and an organic solvent), a phase-transfer catalyst (PTC) like tetrabutylammonium bromide is essential to shuttle the hydroxide ion into the organic phase where it can react with the chlorodiiodomethane.[1]

    • Ensure Anhydrous Conditions: Water will quench the strong base. Ensure all glassware is oven-dried and solvents are anhydrous.

Potential Cause B: Competing Side Reactions Dominate

If carbene is being generated but is consumed by other pathways faster than it reacts with your alkene, your yield will suffer.

  • Troubleshooting Steps:

    • Analyze Your Side Products: Use GC-MS or LC-MS to identify the major byproducts. This will provide clues to the dominant competing pathway (see problems 2 & 3).

    • Optimize Reactant Stoichiometry: A common strategy is to use the alkene in excess to increase the probability of the carbene reacting with it. However, this is only feasible if the alkene is inexpensive and easily separable.

    • Lower the Reaction Temperature: Carbene reactions are often exothermic. Running the reaction at a lower temperature (e.g., 0°C or -20°C) can increase the selectivity for the desired cyclopropanation over side reactions like C-H insertion.

Problem 2: I'm observing a significant amount of 1,2-dichloro-1,2-diiodoethene.

Potential Cause: High Local Concentration of Chloroiodocarbene

This side product is the result of carbene dimerization. This occurs when the concentration of the carbene intermediate is high enough for two carbene molecules to collide and react.

  • Troubleshooting Steps:

    • Slow Addition: Instead of adding the base or chlorodiiodomethane all at once, use a syringe pump to add one of the reagents slowly over several hours. This keeps the instantaneous concentration of the carbene low, favoring the reaction with the alkene which is present in a much higher concentration.[6]

    • High Dilution: Running the reaction in a larger volume of solvent can also reduce the concentration of the carbene and minimize dimerization. Be aware that this may also slow down the desired reaction rate.

Problem 3: My product mixture is contaminated with C-H insertion byproducts.

Potential Cause: Highly Reactive Carbene and/or Susceptible Substrate

The carbene you generate is highly electrophilic and can insert into C-H bonds, particularly those that are allylic, benzylic, or adjacent to heteroatoms.[8]

  • Troubleshooting Steps:

    • Solvent Choice: Avoid solvents with reactive C-H bonds (e.g., THF). Dichloromethane or chloroform can be suitable solvents, though the reaction's own precursor is a halomethane. Hexanes are often a good choice.

    • Modify Carbene Reactivity: While less common for chloroiodocarbene, in related systems, the choice of metal catalyst in carbenoid reactions can tune the reactivity and selectivity away from C-H insertion.[5] For base-mediated reactions, the choice of base and counter-ion can subtly influence the carbene's reactivity.

    • Protect Susceptible C-H Bonds: If the insertion is occurring intramolecularly on your substrate, consider if a protecting group strategy is feasible to temporarily block the reactive site.

Visualizing Reaction Pathways and Troubleshooting

To better understand the process, the following diagrams illustrate the key reaction pathways and a logical workflow for troubleshooting common issues.

G cluster_main Desired Reaction Pathway cluster_side Side Product Pathways A Alkene + CHClI₂ C :CClI (Chloroiodocarbene) A->C Reaction B Base (e.g., t-BuOK) B->C Generation D 1-Chloro-1-iodocyclopropane C->D Cycloaddition E Carbene Dimerization C->E [High Conc.] F C-H Insertion C->F [Reactive C-H] G Substrate + Base H Elimination/Other G->H T start Start: Low/No Product Yield check_reagents Check Reagents Purity of CHClI₂? Activity of base? Anhydrous conditions? start->check_reagents reagents_ok Reagents OK check_reagents->reagents_ok Yes reagents_bad Purify/Replace Reagents check_reagents->reagents_bad No analyze_byproducts Analyze Byproducts GC-MS or NMR of crude mixture reagents_ok->analyze_byproducts dimer Dimerization Product Found? analyze_byproducts->dimer insertion C-H Insertion Product Found? dimer->insertion No slow_addition Implement Slow Addition | Use High Dilution dimer->slow_addition Yes other Other Side Products? insertion->other No change_solvent Change Solvent | Lower Temperature insertion->change_solvent Yes check_substrate Review Substrate Stability | Is it base-sensitive? other->check_substrate

Caption: Troubleshooting workflow for low-yield reactions.

Summary of Side Products and Mitigation Strategies

Side ProductCommon CauseRecommended Mitigation Strategy
1,2-dichloro-1,2-diiodoetheneHigh local concentration of carbeneSlow addition of base/precursor; high dilution.
C-H Insertion ProductsHighly reactive carbene; susceptible C-H bonds in substrate or solventLower reaction temperature; use a less reactive solvent (e.g., hexanes); consider protecting groups.
Elimination ProductsBase-sensitive substrateUse a milder, non-nucleophilic base if possible; lower reaction temperature.
PolymerizationHighly reactive alkeneUse an inhibitor if compatible; lower temperature.

Experimental Protocols

Protocol 1: General Procedure for Cyclopropanation using Chlorodiiodomethane

This protocol is a general guideline and should be optimized for your specific substrate.

  • Preparation: To an oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add the alkene (1.0 equiv) and anhydrous solvent (e.g., dichloromethane or hexanes).

  • Addition of Precursor: Add chlorodiiodomethane (1.5 - 2.0 equiv). If the alkene is a solid, dissolve it in the solvent first.

  • Cooling: Cool the mixture to the desired temperature (e.g., 0°C) using an ice bath.

  • Base Addition: In a separate flask, prepare a solution or slurry of the base (e.g., potassium tert-butoxide, 2.0 equiv) in the same anhydrous solvent.

  • Reaction: Add the base suspension to the alkene/chlorodiiodomethane mixture dropwise via a syringe pump over 2-4 hours. Monitor the internal temperature to ensure it does not rise significantly.

  • Quenching: After the addition is complete, allow the reaction to stir for an additional 1-2 hours at the same temperature. Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

  • Workup: Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with the organic solvent (2x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: Purification of Chlorodiiodomethane

Perform this procedure in a well-ventilated fume hood.

  • Initial Wash: If the chlorodiiodomethane is discolored (pink or brown due to iodine), wash it with a 5% aqueous solution of sodium thiosulfate to remove free iodine. Separate the layers.

  • Drying: Wash the organic layer with water, then with brine. Dry the chlorodiiodomethane over anhydrous calcium chloride.

  • Distillation: Filter off the drying agent and purify by vacuum distillation. Due to its high boiling point (190.8 °C at atmospheric pressure), vacuum distillation is recommended to prevent thermal decomposition. [1]Collect the fraction boiling at the appropriate temperature for the pressure used.

  • Storage: Store the purified, colorless liquid over copper wire or silver wool in an amber bottle at 0-6°C to inhibit decomposition. [13]

References

  • Organic Chemistry Tutor. (n.d.). The Simmons-Smith Reaction and Cyclopropanation of Alkenes. Retrieved from [Link]

  • Organic Chemistry Tutor. (2023, October 8). The Simmons-Smith Reaction & Cyclopropanation [Video]. YouTube. Retrieved from [Link]

  • Ashenhurst, J. (2023, October 18). Cyclopropanation of Alkenes. Master Organic Chemistry. Retrieved from [Link]

  • Wikipedia. (n.d.). Chlorodiiodomethane. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Chlorodiiodomethane. PubChem. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 1). 5: Carbene Reactions. Retrieved from [Link]

  • Wikipedia. (n.d.). Simmons–Smith reaction. Retrieved from [Link]

  • Ryczkowski, J., et al. (2013). Thermal decomposition of selected chlorinated hydrocarbons during gas combustion in fluidized bed. PubMed Central. Retrieved from [Link]

  • Pearson+. (n.d.). What products are formed when the following stereoisomer of 2-chloro-1,3-dimethylcyclohexane reacts with methoxide ion?. Study Prep. Retrieved from [Link]

  • Chemistry LibreTexts. (2019, June 5). 11.3.5 Cyclopropanation of Alkenes. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of cyclopropanes. Retrieved from [Link]

  • Wikipedia. (n.d.). Thermal decomposition. Retrieved from [Link]

  • Macmillan Group. (n.d.). Carbene-Mediated C-H Activation and Insertion. Retrieved from [Link]

  • All About Chemistry. (2020, February 17). Simmons–Smith reaction for cyclopropane prep.: Basic concept & mechanism & Carbenoid as intermediate [Video]. YouTube. Retrieved from [Link]

  • Organic Syntheses. (n.d.). (E)-β-STYRYL IODIDE. Retrieved from [Link]

  • Carreira, E. M. (2018). Cyclopropanations in Syntheses A. ETH Zürich. Retrieved from [Link]

  • The Chemistry Teacher. (2020, September 17). Thermal Decomposition [Video]. YouTube. Retrieved from [Link]

  • ChemTube3D. (n.d.). Reactions of carbenes (C-H bond insertion). Retrieved from [Link]

  • Nova-Fernández, J. L., et al. (n.d.). Rapid and Safe Continuous‐Flow Simmons‐Smith Cyclopropanation using a Zn/Cu Couple Column. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Simmons-Smith Reaction. Retrieved from [Link]

  • Poor Man's Chemist. (2022, August 29). Synthesis of Diiodomethane by the Finkelstein Reaction (Reupload) [Video]. YouTube. Retrieved from [Link]

  • LookChem. (n.d.). Chloroiodomethane. Retrieved from [Link]

  • ResearchGate. (n.d.). Thermal decomposition of chloroform in the presence of olefins. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Optimizing Solvent and Temperature for Chlorodiiodomethane Reactions

Welcome to the technical support center for chlorodiiodomethane (CH₂ClI) reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubl...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for chlorodiiodomethane (CH₂ClI) reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the effective use of this versatile reagent. Here, we move beyond simple protocols to explain the underlying chemical principles that govern reaction outcomes, empowering you to optimize your experiments for success.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the use of chlorodiiodomethane, providing concise and actionable answers.

Q1: What are the primary applications of chlorodiiodomethane in organic synthesis?

A1: Chlorodiiodomethane is a valuable C1 building block primarily utilized in cyclopropanation reactions, most notably the Simmons-Smith reaction and its variations.[1][2] It often serves as a more reactive and selective alternative to diiodomethane.[1] Additionally, it finds application in Mannich reactions, aminomethylation, epoxidation, and as a precursor to chloromethyl lithium (ClCH₂Li) and other chloromethylene-transfer reagents.[1]

Q2: How does the choice of solvent impact the outcome of a chlorodiiodomethane reaction?

A2: Solvent selection is critical and directly influences reaction rates and, in some cases, selectivity. For instance, in Simmons-Smith cyclopropanations, the rate of reaction is inversely proportional to the basicity of the solvent.[3] Ethereal solvents like diethyl ether and tetrahydrofuran (THF) can coordinate to the zinc-carbenoid, potentially modulating its reactivity. Non-basic, polar solvents such as dichloromethane (DCM) and 1,2-dichloroethane (DCE) are often preferred as they can stabilize the reactants and intermediates without interfering with the key reactive species.[3][4]

Q3: What is the general effect of temperature on reactions involving chlorodiiodomethane?

A3: Temperature is a key parameter for controlling reaction rate and selectivity.[5][6] As with most chemical reactions, increasing the temperature generally increases the reaction rate. However, for reactions with competing pathways leading to different products, temperature can be used to favor one over the other. Lower temperatures often favor the kinetically controlled product (the one that forms fastest), while higher temperatures can favor the thermodynamically controlled product (the more stable product).[5] It is also important to consider the thermal stability of the reactants, intermediates, and products.

Q4: Is chlorodiiodomethane stable, and what are its incompatibilities?

A4: Chlorodiiodomethane is a colorless liquid that is generally stable under standard laboratory conditions when stored in a cool, dark place.[7] However, it can be sensitive to light and should be stored in an amber bottle. It is incompatible with strong oxidizing agents, alkali metals, and alkaline earth metals, with which it can react violently.[7] Care should be taken to use it in anhydrous conditions, as moisture can react with many of the organometallic reagents used in conjunction with chlorodiiodomethane.[8]

Section 2: Troubleshooting Guide

This section is designed to help you diagnose and solve common problems encountered during chlorodiiodomethane reactions.

Problem Potential Cause(s) Troubleshooting Steps & Rationale
Low or No Product Yield 1. Inactive Reagents: The organometallic reagent (e.g., Zn-Cu couple, Et₂Zn) may be of poor quality or have degraded. 2. Inappropriate Solvent: The solvent may be too basic, inhibiting the reaction, or not polar enough to dissolve the reactants. 3. Incorrect Temperature: The reaction may be too slow at the current temperature. 4. Presence of Water or Oxygen: Many organometallic reagents are sensitive to moisture and air.[8]1. Verify Reagent Activity: Use freshly prepared or newly purchased reagents. For solid reagents like a Zn-Cu couple, ensure proper activation. 2. Solvent Optimization: Switch to a less basic and/or more polar solvent. Dichloromethane or 1,2-dichloroethane are good starting points for Simmons-Smith reactions.[3] 3. Temperature Adjustment: Gradually increase the reaction temperature while monitoring for product formation and potential side reactions. 4. Ensure Anhydrous & Inert Conditions: Use flame-dried glassware, anhydrous solvents, and maintain an inert atmosphere (e.g., nitrogen or argon).
Formation of Multiple Products/Low Selectivity 1. Suboptimal Temperature: The reaction temperature may be promoting competing reaction pathways.[5] 2. Incorrect Stoichiometry: An excess of one reagent might lead to side reactions. 3. Isomerization of Product: The desired product may be isomerizing under the reaction conditions.1. Temperature Screening: Run the reaction at a range of temperatures to determine the optimal point for desired product formation. Lower temperatures often increase selectivity.[5] 2. Stoichiometry Adjustment: Carefully control the stoichiometry of the reactants. A slight excess of the chlorodiiodomethane and the organometallic reagent is common, but large excesses should be avoided. 3. Reaction Time Monitoring: Monitor the reaction progress by TLC or GC/LC-MS to determine the point of maximum product formation before significant isomerization or degradation occurs.
Decomposition of Starting Material or Product 1. Excessive Temperature: The reaction temperature may be too high, leading to thermal decomposition. 2. Incompatible Functional Groups: The starting material or product may contain functional groups that are not stable to the reaction conditions. 3. Prolonged Reaction Time: Leaving the reaction for too long can lead to product degradation.[9]1. Lower Reaction Temperature: Attempt the reaction at a lower temperature, even if it requires a longer reaction time. 2. Protecting Group Strategy: If incompatible functional groups are present, consider using protecting groups. 3. Optimize Reaction Time: Determine the optimal reaction time through careful monitoring to maximize yield and minimize decomposition.
Reaction Fails to Initiate 1. Poor Activation of Metal: In reactions using solid metals (e.g., Zn-Cu couple), the surface may be passivated. 2. Inhibitors Present: The solvent or starting materials may contain inhibitors.1. Metal Activation: Ensure proper activation of the metal. For example, a Zn-Cu couple can be activated with a small amount of iodine. 2. Purify Solvents and Reagents: Use freshly distilled solvents and purified starting materials.[9]

Section 3: Experimental Protocols & Workflows

General Protocol for a Simmons-Smith Cyclopropanation

This protocol provides a general starting point for the cyclopropanation of an alkene using chlorodiiodomethane and a zinc-copper couple.

Materials:

  • Alkene (1.0 equiv)

  • Chlorodiiodomethane (1.5 equiv)

  • Zinc-Copper Couple (2.0 equiv)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Under an inert atmosphere (N₂ or Ar), add the zinc-copper couple to a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

  • Add anhydrous DCM to the flask.

  • Add the alkene to the suspension.

  • Slowly add the chlorodiiodomethane to the reaction mixture.

  • Heat the reaction mixture to reflux and monitor the progress by TLC or GC.

  • Upon completion, cool the reaction to room temperature.

  • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Filter the mixture through a pad of celite to remove the solid zinc salts, washing the filter cake with DCM.

  • Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Decision Workflow for Solvent and Temperature Optimization

The following diagram illustrates a logical workflow for optimizing solvent and temperature for a generic reaction involving chlorodiiodomethane.

G cluster_0 Initial Reaction Setup cluster_1 Reaction Monitoring & Analysis cluster_2 Troubleshooting & Optimization start Define Reaction Type (e.g., Simmons-Smith, Radical) initial_solvent Select Initial Solvent (e.g., DCM for Simmons-Smith) start->initial_solvent initial_temp Select Initial Temperature (e.g., Room Temperature) initial_solvent->initial_temp run_reaction Run Reaction & Monitor (TLC, GC/LC-MS) initial_temp->run_reaction analyze Analyze Outcome: Yield, Selectivity, Byproducts run_reaction->analyze decision Outcome Acceptable? analyze->decision no_reaction No/Slow Reaction decision->no_reaction No low_selectivity Low Selectivity decision->low_selectivity No decomposition Decomposition decision->decomposition No end Optimized Conditions decision->end Yes optimize_temp_up Increase Temperature no_reaction->optimize_temp_up optimize_solvent Change Solvent (Polarity/Basicity) no_reaction->optimize_solvent optimize_temp_down Decrease Temperature low_selectivity->optimize_temp_down decomposition->optimize_temp_down optimize_temp_up->run_reaction optimize_solvent->run_reaction optimize_temp_down->run_reaction

Caption: A workflow for optimizing solvent and temperature.

Section 4: Data Summary

The following table provides a summary of common solvents used in chlorodiiodomethane reactions and their relevant properties.

Solvent Boiling Point (°C) Dielectric Constant (20°C) Relative Polarity Comments
Dichloromethane (DCM)39.69.080.309A common choice for Simmons-Smith reactions; non-basic and polar enough to dissolve most substrates.[3][4]
1,2-Dichloroethane (DCE)83.510.360.327Similar to DCM but with a higher boiling point, allowing for reactions at elevated temperatures.
Diethyl Ether (Et₂O)34.64.340.117A coordinating solvent that can sometimes improve selectivity but may slow down the reaction.
Tetrahydrofuran (THF)667.580.207A more polar coordinating solvent than diethyl ether.
Toluene110.62.380.099A non-polar solvent, sometimes used for specific applications.
Heptane98.41.920.012A non-polar solvent, generally less effective for Simmons-Smith reactions.

Note: Data compiled from various sources, including reference[10].

Section 5: Safety Considerations

Working with chlorodiiodomethane and the associated reagents requires strict adherence to safety protocols.

  • Handling: Always handle chlorodiiodomethane in a well-ventilated fume hood.[11] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[11]

  • Storage: Store in a cool, dry, and dark place away from incompatible materials.[7]

  • Quenching: Reactions involving organometallic reagents must be quenched carefully.[12] Slow addition of a proton source (e.g., saturated aqueous NH₄Cl, methanol, or water) at a low temperature is recommended.[12] The quenching process can be exothermic.

  • Waste Disposal: Dispose of all chemical waste in accordance with local regulations.[13][14]

Prior to any experiment, a thorough risk assessment should be conducted.[13][14][15]

References

  • Simmons, H. E.; Smith, R. D. A New Synthesis of Cyclopropanes from Olefins. J. Am. Chem. Soc.1958, 80 (19), 5323–5324.
  • Charette, A. B.; Beauchemin, A.
  • Friedrich, E. C.; Bires, S. E. Solvent and temperature effects on the Simmons-Smith reaction. J. Org. Chem.1987, 52 (1), 61–65.
  • "Chloroiodomethane." Wikipedia, The Free Encyclopedia. [Link][1]

  • "Simmons–Smith reaction." Wikipedia, The Free Encyclopedia. [Link][2]

  • "How To: Troubleshoot a Reaction." University of Rochester, Department of Chemistry. [Link][16]

  • "Water Reactive Materials (WR)." The Sarpong Group, University of California, Berkeley. [Link][8]

  • Khan, I.; et al. Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. Molecules2022 , 27(19), 6649. [Link][3]

  • Britton, J.; et al. The Effect of Temperature on Selectivity in the Oscillatory Mode of the Phenylacetylene Oxidative Carbonylation Reaction. ChemistryOpen2018 , 7(9), 724-729. [Link][5][6]

  • "Working with Hazardous Chemicals." Organic Syntheses. [Link][13][14][15]

  • "The Application of Dichloromethane and Chloroform as Reagents in Organic Synthesis: Reactions and Applications." ResearchGate. [Link][4]

  • "Troubleshooting: I Can't Reproduce an Earlier Experiment!" University of Rochester, Department of Chemistry. [Link][9]

  • "Quenching Reactive Substances." KGROUP, University of Chicago. [Link][12]

Sources

Troubleshooting

Technical Support Center: Scale-Up of Reactions Involving Chlorodiiodomethane

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth technical assistance for scaling up chemical reactions that utilize chlorodiiodomethan...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth technical assistance for scaling up chemical reactions that utilize chlorodiiodomethane (CHCI₂). Drawing from established principles of chemical engineering and hands-on laboratory experience, this resource is designed to help you anticipate and overcome common challenges, ensuring a safe, efficient, and successful scale-up process.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling, properties, and use of chlorodiiodomethane in larger-scale reactions.

Q1: What are the primary safety concerns when handling bulk quantities of chlorodiiodomethane?

A1: Chlorodiiodomethane is a dense liquid that is harmful if swallowed or inhaled and causes skin and serious eye irritation.[1][2] When handling larger quantities, it is crucial to work in a well-ventilated area, preferably within a chemical fume hood, and to wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[2][3][4] Due to its sensitivity to light and heat, it should be stored in a cool, dry, and dark place in a tightly sealed container to prevent degradation.[5][6][7]

Q2: How does the high density of chlorodiiodomethane impact scale-up?

A2: Chlorodiiodomethane has a high density of approximately 3.2 g/cm³.[1] This property can lead to significant mixing challenges in large reactors, as it may settle at the bottom if not adequately agitated. Poor mixing can result in localized "hot spots," uneven reaction progress, and the formation of unwanted byproducts.[8] Therefore, the choice and design of the reactor's stirring mechanism are critical for successful scale-up.

Q3: What are the typical signs of chlorodiiodomethane degradation, and how can it be prevented?

A3: Degradation of chlorodiiodomethane, often accelerated by light and heat, can result in the formation of iodine, which will give the liquid a purplish or brownish tint. This can impact the stoichiometry and outcome of your reaction. To prevent degradation, store the reagent in an amber or opaque container, away from heat sources, and under an inert atmosphere (e.g., nitrogen or argon) if possible.[5][7]

Q4: In what common reactions is chlorodiiodomethane used, and are there specific scale-up considerations for them?

A4: Chlorodiiodomethane is frequently used in cyclopropanation reactions, such as the Simmons-Smith reaction, to form 1-chloro-1-iodocyclopropane derivatives.[1] A major scale-up consideration for the Simmons-Smith reaction is its exothermic nature.[9] Careful control of the reaction temperature through efficient cooling and controlled addition of reagents is essential to prevent runaway reactions. The use of flow chemistry can also be a safer and more efficient alternative for scaling up this reaction.[10]

Troubleshooting Guide

This guide provides solutions to specific problems you may encounter during the scale-up of reactions involving chlorodiiodomethane.

Issue 1: Poor or Inconsistent Reaction Conversion

Symptoms:

  • Reaction stalls before completion.

  • Batch-to-batch variability in yield.

  • Presence of unreacted starting materials in the final product mixture.

Potential Causes & Solutions:

Cause Explanation Recommended Action
Poor Mixing The high density of chlorodiiodomethane can lead to inadequate mixing in larger vessels, creating concentration gradients.[1][8]- Optimize Agitation: Ensure the stirrer design and speed are sufficient to maintain a homogeneous mixture. Consider using an overhead stirrer with a properly designed impeller. - Baffling: Introduce baffles into the reactor to improve mixing efficiency.
Reagent Degradation Chlorodiiodomethane may have degraded during storage or handling, reducing its effective concentration.[7]- Verify Reagent Quality: Before use, check for any discoloration (a sign of iodine formation). If degradation is suspected, purify the reagent by passing it through a short plug of activated alumina. - Proper Storage: Store in a cool, dark place under an inert atmosphere.[5][6]
Incorrect Stoichiometry Inaccurate measurement of reagents on a larger scale can lead to incomplete reactions.- Calibrate Equipment: Ensure all balances and liquid handling equipment are properly calibrated. - Account for Purity: Use the purity of the chlorodiiodomethane (if known) to calculate the correct molar equivalents.
Issue 2: Formation of Unexpected Byproducts

Symptoms:

  • Complex crude reaction mixture observed by TLC, GC, or NMR.

  • Difficulty in purifying the desired product.

  • Lower than expected yield of the desired product.

Potential Causes & Solutions:

Cause Explanation Recommended Action
Localized Overheating ("Hot Spots") Poor heat dissipation in large reactors can lead to localized high temperatures, promoting side reactions.[8][11]- Improve Heat Transfer: Ensure the reactor has an efficient cooling system. Consider using a reactor with a larger surface area-to-volume ratio or a jacketed reactor. - Controlled Addition: Add the most reactive reagent slowly and sub-surface to allow for better temperature control.[12]
Reaction with Solvent At elevated temperatures, chlorodiiodomethane or reactive intermediates may react with the solvent.- Solvent Selection: Choose a solvent that is inert under the reaction conditions. For Simmons-Smith reactions, non-basic solvents like dichloromethane or 1,2-dichloroethane are often preferred.[13]
Presence of Impurities Impurities in the starting materials or the chlorodiiodomethane itself can lead to the formation of byproducts.- Purify Starting Materials: Ensure all starting materials are of high purity before use. - Analyze Reagents: Analyze the chlorodiiodomethane for any significant impurities that could interfere with the reaction.
Issue 3: Challenges in Product Purification

Symptoms:

  • Difficulty in separating the product from unreacted chlorodiiodomethane or byproducts.

  • Product contamination with iodine.

  • Formation of emulsions during aqueous workup.

Potential Causes & Solutions:

Cause Explanation Recommended Action
Similar Physical Properties The product and byproducts may have similar boiling points or polarities, making separation by distillation or chromatography challenging.[14]- Orthogonal Purification: If one purification method (e.g., normal-phase chromatography) is ineffective, try an alternative method with different selectivity, such as reverse-phase chromatography or crystallization.[15] - Recrystallization: If the product is a solid, recrystallization can be a highly effective purification technique.[16]
Iodine Contamination Traces of iodine from degraded chlorodiiodomethane can contaminate the product.- Aqueous Wash: During the workup, wash the organic layer with an aqueous solution of a reducing agent like sodium thiosulfate or sodium bisulfite to remove iodine.
Emulsion Formation The high density of the organic phase containing chlorodiiodomethane can make phase separation difficult.- Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine) to help break emulsions. - Centrifugation: For persistent emulsions, centrifugation can be an effective method for phase separation on a larger scale.

Experimental Workflow & Diagrams

Workflow for Troubleshooting Inconsistent Yields

The following diagram illustrates a systematic approach to diagnosing and resolving inconsistent yields in reactions involving chlorodiiodomethane.

TroubleshootingWorkflow start Inconsistent Yield Observed check_reagent Verify Reagent Quality (CHCI₂) start->check_reagent check_mixing Evaluate Mixing Efficiency check_reagent->check_mixing Reagent OK purify_reagent Purify or Replace Reagent check_reagent->purify_reagent Degradation Suspected check_temp Analyze Temperature Control check_mixing->check_temp Good optimize_agitation Optimize Stirring/Baffling check_mixing->optimize_agitation Poor improve_cooling Improve Cooling/Controlled Addition check_temp->improve_cooling Poor re_run Re-run Reaction check_temp->re_run Good purify_reagent->re_run optimize_agitation->re_run improve_cooling->re_run

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the Analytical Characterization of Chlorodiiodomethane

For Researchers, Scientists, and Drug Development Professionals Introduction: Unmasking Chlorodiiodomethane Chlorodiiodomethane (CHClI₂), a trihalomethane with a molecular weight of 302.28 g/mol , is a compound of growin...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unmasking Chlorodiiodomethane

Chlorodiiodomethane (CHClI₂), a trihalomethane with a molecular weight of 302.28 g/mol , is a compound of growing interest in environmental science and chemical synthesis.[1] As with other trihalomethanes, it can be formed as a disinfection byproduct in water treatment processes, particularly in the presence of iodide. Its unique chemical properties also make it a potential reagent in organic synthesis. Accurate and reliable characterization of chlorodiiodomethane is therefore paramount for environmental monitoring, toxicological studies, and quality control in chemical manufacturing.

This guide provides an in-depth comparison of the principal analytical methods for the characterization of chlorodiiodomethane. As a Senior Application Scientist, my goal is to not only present the "what" but to elucidate the "why" behind the selection of a particular technique and its associated experimental parameters. We will explore the strengths and limitations of each method, providing you with the foundational knowledge to select the most appropriate analytical strategy for your research or development needs.

The Analytical Arsenal: A Comparative Overview

The characterization of chlorodiiodomethane can be approached using a suite of analytical techniques, each providing a unique piece of the puzzle. The primary methods fall into two categories: separation techniques coupled with detection, and spectroscopic techniques.

Analytical TechniquePrincipleInformation ProvidedPrimary Application
Gas Chromatography-Mass Spectrometry (GC-MS) Separation by volatility and polarity, followed by mass-to-charge ratio detection.Identification, a a a a a a a a a a a a a a aQuantitative analysis, impurity profiling
Nuclear Magnetic Resonance (NMR) Spectroscopy Absorption of radiofrequency waves by atomic nuclei in a magnetic field.Unambiguous structure elucidation, a a a a a a aa a a a a a a a a a a a a a a a a a a a a a a a
Infrared (IR) Spectroscopy Absorption of infrared radiation causing molecular vibrations.a a a a a a a a a a a a a a a a a a a a a a a aa a a a a a a a a a a a a a a a a a a a a a a a
UV-Vis Spectrophotometry Absorption of ultraviolet-visible light by electrons in molecules.a a a a a a a a a a a a a a a a a a a a a a a aa a a a a a a a a a a a a a a a a a a a a a a a

Gas Chromatography-Mass Spectrometry (GC-MS): The Gold Standard for Quantification

GC-MS is the cornerstone for the quantitative analysis of volatile and semi-volatile compounds like chlorodiiodomethane.[2][3] Its power lies in the synergistic combination of the high-resolution separation capabilities of gas chromatography with the sensitive and specific detection provided by mass spectrometry.

The "Why": Causality in Experimental Choices

The selection of the sample preparation and GC-MS parameters is critical for achieving accurate and reproducible results. For a volatile compound like chlorodiiodomethane, the goal is to efficiently extract it from the sample matrix and introduce it into the GC system without loss or degradation.

Sample Preparation: Choosing Your Extraction Strategy

The choice of sample preparation technique depends heavily on the sample matrix (e.g., drinking water, wastewater, biological fluids) and the desired sensitivity.

  • Liquid-Liquid Extraction (LLE): A robust and widely used technique for extracting trihalomethanes from aqueous samples.[4] The choice of an organic solvent with low water solubility, such as pentane, is crucial for efficient extraction.

  • Purge and Trap (P&T): Ideal for trace-level analysis of volatile organic compounds (VOCs) in water.[5] An inert gas is bubbled through the sample, stripping the volatile analytes which are then concentrated on a sorbent trap. This pre-concentration step significantly enhances sensitivity.

  • Solid-Phase Microextraction (SPME): A solvent-free and often faster alternative to LLE and P&T. A fused-silica fiber coated with a stationary phase is exposed to the sample (or its headspace), and the adsorbed analytes are then thermally desorbed into the GC inlet.

GC_MS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Aqueous Sample LLE Liquid-Liquid Extraction Sample->LLE Solvent PT Purge and Trap Sample->PT Inert Gas SPME SPME Sample->SPME Fiber GC Gas Chromatography (Separation) LLE->GC PT->GC SPME->GC MS Mass Spectrometry (Detection) GC->MS Data Data Acquisition & Analysis MS->Data

Figure 1: General workflow for the analysis of chlorodiiodomethane by GC-MS.

Experimental Protocol: Purge and Trap GC-MS for Water Samples (Based on EPA Method 524.2)

This protocol provides a framework for the analysis of chlorodiiodomethane in drinking water.[5][6][7]

1. Sample Collection and Preservation:

  • Collect samples in 40 mL amber glass vials with PTFE-lined septa.

  • Ensure no headspace is present.

  • If residual chlorine is present, add a quenching agent (e.g., ascorbic acid).

  • Store at 4°C until analysis.

2. Purge and Trap Concentrator Conditions:

  • Purge Gas: Helium at a flow rate of 40 mL/min.

  • Purge Time: 11 minutes at ambient temperature.

  • Trap: Tenax®/silica gel/carbon molecular sieve trap is a common choice.

  • Desorb Time: 4 minutes at 180°C.

  • Bake Time: 5 minutes at 210°C to clean the trap for the next sample.

3. GC-MS Parameters:

  • GC Column: A low-polarity column, such as a 30 m x 0.25 mm ID x 1.4 µm film thickness Rtx-VMS or equivalent, is suitable for separating trihalomethanes.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 2 minutes.

    • Ramp: 14°C/min to 180°C.

    • Ramp: 30°C/min to 220°C, hold for 4 minutes.

  • MS Interface Temperature: 240°C.

  • Ion Source Temperature: 300°C.

  • Mass Range: Scan from 35 to 300 amu.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

4. Data Analysis:

  • Identify chlorodiiodomethane based on its retention time and the presence of characteristic ions in its mass spectrum. Key ions for chlorodiiodomethane (CHClI₂) include those corresponding to the molecular ion and fragment ions.

  • Quantify using a calibration curve prepared from certified standards.

Performance Comparison of GC-MS Sample Preparation Methods
ParameterLiquid-Liquid Extraction (LLE)Purge and Trap (P&T)Solid-Phase Microextraction (SPME)
Detection Limit ~0.1 µg/L[4]Low ng/L to sub-ng/L~2 ng/L (in blood)[8]
Precision (%RSD) < 5%< 10%< 9%[8]
Sample Volume 10-100 mL5-25 mL1-15 mL
Solvent Consumption HighNoneNone
Automation PossibleHighHigh
Analysis Time per Sample ~10 min (extraction)[4]~30-45 min (including purge/desorb)~20-40 min (including extraction/desorption)

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Tool

NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules, including chlorodiiodomethane.[9] It provides detailed information about the chemical environment of each atom in the molecule.

The "Why": Decoding the NMR Spectrum
  • ¹H NMR: The proton NMR spectrum of chlorodiiodomethane is expected to show a single signal, as there is only one proton in the molecule. The chemical shift of this proton is influenced by the electronegativity of the attached halogen atoms.

  • ¹³C NMR: The carbon-13 NMR spectrum will also exhibit a single signal for the carbon atom. Its chemical shift is highly dependent on the number and type of halogen substituents.[10]

Experimental Protocol: General Procedure for NMR Analysis

1. Sample Preparation:

  • Dissolve 5-10 mg of the chlorodiiodomethane sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, acetone-d₆) in a 5 mm NMR tube.

  • The use of a deuterated solvent is crucial to avoid large solvent signals that can obscure the analyte signals.

2. NMR Spectrometer Setup:

  • Acquire ¹H and ¹³C NMR spectra on a spectrometer with a field strength of at least 300 MHz for ¹H.

  • Tune and match the probe for the respective nuclei.

  • Shim the magnetic field to achieve optimal resolution.

3. Data Acquisition:

  • ¹H NMR: Acquire a sufficient number of scans to obtain a good signal-to-noise ratio. A typical experiment might involve 16-64 scans.

  • ¹³C NMR: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is typically required. Proton decoupling is used to simplify the spectrum and improve sensitivity.

4. Data Processing:

  • Apply Fourier transformation to the acquired free induction decay (FID).

  • Phase the spectrum and perform baseline correction.

  • Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Infrared (IR) Spectroscopy: Probing Molecular Vibrations

Infrared (IR) spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[11] For chlorodiiodomethane, the IR spectrum will be characterized by vibrations involving the C-H, C-Cl, and C-I bonds.

The "Why": Interpreting the Vibrational Fingerprint

The IR spectrum of chlorodiiodomethane can be used for identification by comparing it to a reference spectrum. The key vibrational modes to look for are:

  • C-H stretch: Typically observed in the region of 3000 cm⁻¹. For chloroform (CHCl₃), this stretch is seen at 3019 cm⁻¹.[1]

  • C-Cl stretch: Generally appears in the range of 850-550 cm⁻¹.[12]

  • C-I stretch: Expected at lower wavenumbers, typically in the fingerprint region.

The NIST Chemistry WebBook provides a gas-phase IR spectrum of chloroiodomethane, which can serve as a reference.[2]

IR_Workflow cluster_prep Sample Preparation cluster_analysis FTIR Analysis cluster_data Spectral Interpretation Sample Chlorodiiodomethane Sample FTIR FTIR Spectrometer Sample->FTIR Spectrum IR Spectrum FTIR->Spectrum Interpretation Identify Vibrational Modes (C-H, C-Cl, C-I) Spectrum->Interpretation

Figure 2: Workflow for the characterization of chlorodiiodomethane using FTIR spectroscopy.

Experimental Protocol: General Procedure for FTIR Analysis

1. Sample Preparation:

  • Liquid Sample: A thin film of the neat liquid can be placed between two salt plates (e.g., KBr or NaCl).

  • Solution: The sample can be dissolved in a suitable solvent that has minimal IR absorption in the regions of interest (e.g., carbon tetrachloride, CCl₄).

2. FTIR Spectrometer Setup:

  • Acquire a background spectrum of the empty sample compartment or the solvent.

  • Place the prepared sample in the spectrometer.

3. Data Acquisition:

  • Scan the sample over the mid-IR range (typically 4000-400 cm⁻¹).

  • Co-add multiple scans to improve the signal-to-noise ratio.

4. Data Processing:

  • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

  • Identify the characteristic absorption bands and compare them to a reference spectrum or correlation charts.

UV-Vis Spectrophotometry: A Tool for Quantitative Estimation

UV-Vis spectrophotometry measures the absorption of ultraviolet and visible light by a molecule.[13][14] While not as specific as other techniques, it can be a simple and cost-effective method for the quantitative analysis of trihalomethanes, often after a chemical derivatization reaction.

The "Why": Leveraging Chemical Reactions for Detection

Direct UV-Vis analysis of chlorodiiodomethane is challenging due to the lack of a strong chromophore in the accessible UV-Vis range. However, the Fujiwara reaction, which involves the reaction of polychlorinated compounds with pyridine in an alkaline medium, produces a colored product that can be measured spectrophotometrically.[15] This method allows for the determination of total trihalomethanes.

Differential UV spectroscopy has also been used to monitor the formation of trihalomethanes during water chlorination by measuring the change in UV absorbance at specific wavelengths, such as 272 nm.[16]

Experimental Protocol: Determination of Total Trihalomethanes via Fujiwara Reaction

This protocol is a generalized procedure based on the principles of the Fujiwara reaction for the determination of total trihalomethanes.[15]

1. Sample Preparation and Pre-concentration:

  • Pass a known volume of the water sample through a resin column (e.g., Amberlite XAD-4) to adsorb the trihalomethanes.

  • Elute the adsorbed compounds with pyridine.

2. Color Development:

  • Add a strong base (e.g., KOH) to the pyridine eluate.

  • Heat the mixture to facilitate the color-forming reaction.

3. Spectrophotometric Measurement:

  • Cool the solution to room temperature.

  • Measure the absorbance of the colored solution at its maximum absorption wavelength (λmax), which is typically around 531 nm for the Fujiwara reaction product.[15]

4. Quantification:

  • Prepare a calibration curve using standard solutions of a representative trihalomethane (e.g., chloroform) and subject them to the same procedure.

  • Determine the concentration of total trihalomethanes in the sample from the calibration curve.

Performance of UV-Vis Method for Total Trihalomethanes
ParameterValueReference
Detection Limit 187 ng/mL[15]
Linear Range 0.2 - 8 µg/mL[15]
Wavelength of Maximum Absorbance (λmax) 531 nm[15]

Conclusion: An Integrated Approach to Characterization

The comprehensive characterization of chlorodiiodomethane necessitates a multi-faceted analytical approach. GC-MS stands out as the premier technique for sensitive and specific quantification, particularly when coupled with appropriate sample preparation methods like purge and trap or SPME. For unequivocal structural confirmation, NMR spectroscopy is indispensable. IR spectroscopy offers a rapid and straightforward method for functional group identification and can be used for identity confirmation. While less specific, UV-Vis spectrophotometry, in conjunction with chemical derivatization, provides a cost-effective means for estimating total trihalomethane concentrations.

The choice of the optimal analytical method will ultimately be dictated by the specific research question, the nature of the sample matrix, the required sensitivity, and the available instrumentation. By understanding the principles, strengths, and limitations of each technique as outlined in this guide, researchers, scientists, and drug development professionals can make informed decisions to ensure the generation of accurate and reliable data in their work with chlorodiiodomethane.

References

  • Cardinali, F. L., et al. (2012). Quantification of Dichloroiodomethane and Bromochloroiodomethane in Human Blood by Solid-Phase Microextraction Coupled with Gas Chromatography-High-Resolution Mass Spectrometry. Analytical Chemistry, 84(14), 6179-6185.
  • Gholivand, M. B., & Torkashvand, M. (2010). Determination of Trihalomethanes in Tap Water by UV-Vis Spectrophotometry. Asian Journal of Chemistry, 22(8), 6035-6042.
  • Science Ready. (2021). UV-visible Spectrophotometry & Colourimetry // HSC Chemistry [Video]. YouTube. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 69493, Chlorodiiodomethane. Retrieved January 24, 2026, from [Link].

  • U.S. Environmental Protection Agency. (1995). Method 524.
  • Shimadzu Scientific Instruments. (n.d.). US EPA Method 524.2: Successful Measurement of Purgeable Organic Compounds in Drinking Water by Agilent 8860/5977B GC/MSD. Retrieved January 24, 2026, from [Link]

  • NIST. (n.d.). Chloroiodomethane. NIST Chemistry WebBook. Retrieved January 24, 2026, from [Link]

  • Ristoiu, D., et al. (2006). Trihalomethanes analysis in drinking water. Revue Roumaine de Chimie, 51(7-8), 757-762.
  • Science Ready. (n.d.). Ultraviolet-Visible Spectroscopy (UV-Vis) and Colourimetry. Retrieved January 24, 2026, from [Link]

  • S. Sundar, et al. (2009). FTIR and FT Raman spectra, vibrational assignments, ab initio, DFT and normal coordinate analysis of alpha,alpha dichlorotoluene. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 73(2), 249-256.
  • Gholivand, M. B., & Torkashvand, M. (2010). Determination of Trihalomethanes in Tap Water by UV-Vis Spectrophotometry. Asian Journal of Chemistry, 22(8), 6035-6042.
  • El-Gindy, A., et al. (2009). Chemical derivatization methodologies for uv-visible spectrophotometric determination of pharmaceuticals. International Journal of Pharmaceutical Sciences and Research, 1(1), 1-15.
  • Hossain, M. K., et al. (2022). Comparison of Calculated Normal Mode Molecular Vibrations with Experimental Gas-Phase Infrared Spectroscopy. Journal of Physical Chemistry A, 126(1), 13-22.
  • Otson, R., & Williams, D. T. (1984). A Simplified Liquid-Liquid Extraction Method for Analysis of Trihalomethanes in Drinking Water.
  • Reding, R., et al. (1979). Trihalomethanes in Drinking Water: Analysis by Liquid-Liquid Extraction and a Comparison to Purge and Trap. In Measurement of Organic Pollutants in Water and Wastewater (ASTM STP 686, pp. 107-117).
  • Wiberg, K. B., et al. (2000). 13C NMR Spectroscopy 1H and 13C NMR compared. Journal of Organic Chemistry, 65(14), 4179-4185.
  • Michigan State University Department of Chemistry. (n.d.). Infrared Spectroscopy. Retrieved January 24, 2026, from [Link]

  • Scribd. (n.d.). Ftir of Chloroform. Retrieved January 24, 2026, from [Link]

  • Roccaro, P., et al. (2013). Assessment of Trihalomethane Formation in Chlorinated Raw Waters with Differential UV Spectroscopy Approach.
  • U.S. Environmental Protection Agency. (1979). Analysis of Trihalomethanes in Drinking Water by Liquid/Liquid Extraction, Method 501.2.
  • OI Analytical. (n.d.). Analysis of Volatile Organic Compounds(VOCs) in Drinking Water by USEPA Method 524.2. Retrieved January 24, 2026, from [Link]

  • Aemas. (n.d.). Exploring US EPA Method 524 Purge and Trap Variables: Water Vapor Reduction and Minimizing Cycle Time. Retrieved January 24, 2026, from [Link]

  • Rahayu, S. U., & Rohman, A. (2021). How to Read and Interpret UV-VIS Spectrophotometric Results in Determining the Structure of Chemical Compounds. Indonesian Journal of Science & Technology, 6(1), 1-14.
  • El-Nahass, M. M., et al. (2015). Experimental FTIR and Theoretical Investigation of the Molecular Structure and Vibrational Spectra of Terephthaloyl Chloride by. IOSR Journal of Applied Physics, 7(5), 26-34.
  • U.S. Environmental Protection Agency. (n.d.). Direct Interface GC/MS Method. Retrieved January 24, 2026, from [Link]

  • Health Canada. (2006). Guidelines for Canadian Drinking Water Quality: Guideline Technical Document – Trihalomethanes.
  • University of Colorado Boulder. (n.d.). IR: alkyl halides. Retrieved January 24, 2026, from [Link]

  • Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. Retrieved January 24, 2026, from [Link]

Sources

Comparative

A Researcher's Guide to the Spectroscopic Fingerprints of Chlorodiiodomethane: A Comparative Analysis of 1H and 13C NMR Spectra

For researchers, scientists, and professionals in drug development, the precise characterization of small organic molecules is a cornerstone of rigorous scientific inquiry. Among the vast arsenal of analytical techniques...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise characterization of small organic molecules is a cornerstone of rigorous scientific inquiry. Among the vast arsenal of analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for elucidating molecular structure. This guide provides an in-depth interpretation of the 1H and 13C NMR spectra of chlorodiiodomethane (CHClI₂), a trihalomethane of interest in various chemical contexts. By comparing its spectral features with those of related halomethanes, we aim to provide a comprehensive reference for the unambiguous identification and characterization of this and similar compounds.

The Foundational Principles: Understanding Chemical Shifts in Halomethanes

The position of a signal in an NMR spectrum, its chemical shift (δ), is exquisitely sensitive to the electronic environment of the nucleus being observed. In the case of halomethanes, the strong electronegativity of the halogen atoms plays a dominant role in determining the chemical shifts of both protons (¹H) and carbon-13 (¹³C) nuclei. Electronegative substituents withdraw electron density from the adjacent carbon and hydrogen atoms, a phenomenon known as deshielding. This deshielding effect causes the nucleus to experience a stronger effective magnetic field, resulting in a downfield shift to a higher ppm value in the NMR spectrum.

The magnitude of this deshielding effect correlates directly with the electronegativity of the halogen and the number of halogen atoms attached to the carbon. This trend is clearly observable in the simple methyl halides (CH₃X), as detailed in the table below.

CompoundHalogen (X)Electronegativity of X¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)
Iodomethane (CH₃I)I2.662.16-20.5
Bromomethane (CH₃Br)Br2.962.689.6
Chloromethane (CH₃Cl)Cl3.163.0524.9
Fluoromethane (CH₃F)F3.984.2675.2

Table 1: ¹H and ¹³C NMR chemical shifts for methyl halides, demonstrating the effect of halogen electronegativity.

As we move from iodine to fluorine, the increasing electronegativity leads to a progressive downfield shift in both the ¹H and ¹³C spectra. This fundamental principle is key to interpreting the spectra of more complex halomethanes like chlorodiiodomethane.

Deciphering the Spectra of Chlorodiiodomethane (CHClI₂)

Chlorodiiodomethane possesses a single proton and a single carbon atom, leading to a deceptively simple NMR spectrum. However, the interpretation of these single peaks provides a wealth of information when compared with related compounds.

¹H NMR Spectrum of Chlorodiiodomethane

The ¹H NMR spectrum of chlorodiiodomethane in deuterated chloroform (CDCl₃) displays a single peak at approximately 4.971 ppm .

Analysis:

  • Singlet: The peak appears as a singlet because there are no adjacent protons to cause spin-spin coupling.

  • Chemical Shift (δ ≈ 4.97 ppm): The presence of three halogen atoms (one chlorine and two iodine) significantly deshields the lone proton, shifting its resonance far downfield compared to methane (δ ≈ 0.23 ppm). The combined electron-withdrawing effect of the chlorine and two iodine atoms is responsible for this substantial shift.

¹³C NMR Spectrum of Chlorodiiodomethane

The ¹³C NMR spectrum of chlorodiiodomethane is predicted to show a single resonance at approximately -45.5 ppm . This predicted value is derived from computational NMR prediction tools, which provide a reliable estimate in the absence of readily available experimental data.

Analysis:

  • Singlet: In a standard proton-decoupled ¹³C NMR spectrum, the carbon signal appears as a singlet.

  • Chemical Shift (δ ≈ -45.5 ppm, predicted): The chemical shift of the carbon in chlorodiiodomethane is influenced by a combination of factors. While the electronegative chlorine atom exerts a deshielding effect, the "heavy atom effect" of the two large iodine atoms dominates. This effect, which is particularly pronounced for carbon atoms directly bonded to iodine or bromine, leads to a significant upfield (shielding) shift. This is why the predicted chemical shift is in the negative ppm region, a phenomenon also observed in other polyiodinated methanes.

A Comparative Approach: Chlorodiiodomethane in the Context of Other Halomethanes

To fully appreciate the nuances of chlorodiiodomethane's NMR spectra, a comparison with structurally similar halomethanes is indispensable. The following table presents the ¹H and ¹³C NMR chemical shifts for a series of di- and trihalomethanes.

CompoundFormula¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)
DichloromethaneCH₂Cl₂5.3354.0
BromochloromethaneCH₂BrCl5.1639.9
DiiodomethaneCH₂I₂3.87-54.1
ChloroformCHCl₃7.2677.2
BromoformCHBr₃6.8312.1
IodoformCHI₃4.95-139.7
DibromochloromethaneCHBr₂Cl7.0534.3
Chlorodiiodomethane CHClI₂ 4.97 -45.5 (predicted)

Table 2: Comparison of ¹H and ¹³C NMR chemical shifts for various halomethanes in CDCl₃.

Key Insights from the Comparative Data:

  • ¹H Chemical Shifts: The ¹H chemical shift of chlorodiiodomethane (4.97 ppm) is significantly downfield from diiodomethane (3.87 ppm) due to the replacement of an iodine atom with a more electronegative chlorine atom. However, it is upfield from chloroform (7.26 ppm) and bromoform (6.83 ppm), illustrating the less pronounced deshielding effect of iodine compared to chlorine and bromine.

  • ¹³C Chemical Shifts: The predicted ¹³C chemical shift of chlorodiiodomethane (-45.5 ppm) falls between that of diiodomethane (-54.1 ppm) and iodoform (-139.7 ppm), highlighting the strong shielding effect of multiple iodine atoms. The presence of the chlorine atom in chlorodiiodomethane results in a downfield shift compared to diiodomethane, as expected from electronegativity trends.

Experimental Protocols for NMR Data Acquisition

To ensure the reproducibility and accuracy of the presented data, the following general protocol for acquiring ¹H and ¹³C NMR spectra of halomethanes is provided.

Sample Preparation:

  • Accurately weigh approximately 10-20 mg of the halomethane sample into a clean, dry NMR tube.

  • Add approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).

  • Cap the NMR tube and gently invert several times to ensure complete dissolution.

¹H NMR Acquisition:

  • Spectrometer: 400 MHz or higher field strength NMR spectrometer.

  • Pulse Program: Standard single-pulse experiment.

  • Acquisition Parameters:

    • Spectral Width: ~15 ppm

    • Number of Scans: 8-16

    • Relaxation Delay: 2-5 seconds

    • Temperature: 298 K

¹³C NMR Acquisition:

  • Spectrometer: 100 MHz or higher ¹³C frequency NMR spectrometer.

  • Pulse Program: Proton-decoupled single-pulse experiment.

  • Acquisition Parameters:

    • Spectral Width: ~250 ppm

    • Number of Scans: 1024 or more (due to the low natural abundance of ¹³C)

    • Relaxation Delay: 2-5 seconds

    • Temperature: 298 K

Data Processing:

  • Apply Fourier transformation to the acquired Free Induction Decay (FID).

  • Phase the spectrum to obtain a flat baseline.

  • Calibrate the chemical shift axis by setting the TMS signal to 0.00 ppm.

  • Integrate the peaks in the ¹H spectrum to determine the relative number of protons.

Workflow for NMR Analysis of Halomethanes

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_interp Spectral Interpretation prep1 Weigh Halomethane prep2 Dissolve in CDCl3 with TMS prep1->prep2 prep3 Transfer to NMR Tube prep2->prep3 acq_H Acquire 1H NMR Spectrum prep3->acq_H acq_C Acquire 13C NMR Spectrum prep3->acq_C proc1 Fourier Transform acq_H->proc1 acq_C->proc1 proc2 Phase Correction proc1->proc2 proc3 Baseline Correction proc2->proc3 proc4 Referencing to TMS proc3->proc4 interp1 Analyze Chemical Shifts proc4->interp1 interp2 Compare with Databases & Literature interp1->interp2 interp3 Structure Elucidation interp2->interp3

Figure 1. A streamlined workflow for the acquisition and interpretation of NMR spectra for halomethane compounds.

Beyond NMR: Alternative and Complementary Analytical Techniques

While NMR spectroscopy is the gold standard for structural elucidation, other analytical techniques can provide valuable complementary information for the analysis of chlorodiiodomethane and other halomethanes.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds.

  • Principle: The sample is vaporized and separated based on its boiling point and interactions with a stationary phase in a gas chromatograph. The separated components then enter a mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that can be used for identification by comparison with spectral libraries.

  • Application to Chlorodiiodomethane: GC-MS can be used to confirm the molecular weight of chlorodiiodomethane (m/z ≈ 302 for the most abundant isotopes) and to identify it in complex mixtures. The isotopic pattern of the molecular ion peak will be characteristic, showing contributions from the different isotopes of chlorine and iodine.

Vibrational Spectroscopy: Infrared (IR) and Raman

IR and Raman spectroscopy provide information about the vibrational modes of a molecule and are excellent for identifying functional groups.

  • Principle: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy levels. Raman spectroscopy involves the inelastic scattering of monochromatic light, where the change in energy of the scattered photons corresponds to the vibrational frequencies of the molecule.

  • Application to Chlorodiiodomethane: The IR and Raman spectra of chlorodiiodomethane will exhibit characteristic peaks corresponding to the C-H, C-Cl, and C-I stretching and bending vibrations. These spectra can serve as a fingerprint for the molecule and can be used to distinguish it from other halomethanes that will have different vibrational frequencies.

Conclusion

The ¹H and ¹³C NMR spectra of chlorodiiodomethane, though simple in appearance, are rich with information when interpreted within the framework of fundamental NMR principles and in comparison with related halomethanes. The downfield ¹H chemical shift is a direct consequence of the combined electronegativity of the halogen substituents, while the upfield ¹³C chemical shift is a classic example of the heavy atom effect. By integrating NMR data with complementary techniques such as GC-MS and vibrational spectroscopy, researchers can achieve a comprehensive and unambiguous characterization of this and other small organic molecules, ensuring the integrity and reliability of their scientific findings.

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • NMRShiftDB. (n.d.). Retrieved January 24, 2026, from [Link]

  • National Institute of Standards and Technology. (n.d.). NIST Chemistry WebBook. Retrieved January 24, 2026, from [Link]

  • PubChem. (n.d.). Chlorodiiodomethane. Retrieved January 24, 2026, from [Link]

  • ACD/Labs. (n.d.). NMR Predictor. Retrieved January 24, 2026, from [Link]

Validation

A Senior Application Scientist's Guide to the Analysis of Chlorodiiodomethane: A Comparative Review of GC-MS and Alternative Methodologies

For researchers, environmental scientists, and professionals in drug development, the accurate quantification of halogenated methanes is of paramount importance. Among these, chlorodiiodomethane (CHClI₂) presents unique...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, environmental scientists, and professionals in drug development, the accurate quantification of halogenated methanes is of paramount importance. Among these, chlorodiiodomethane (CHClI₂) presents unique analytical challenges due to its chemical properties and toxicological significance. As an iodinated disinfection byproduct (I-DBP), it is often found in trace amounts in complex matrices, necessitating highly sensitive and specific analytical methods.[1] This guide provides an in-depth comparison of Gas Chromatography-Mass Spectrometry (GC-MS), the benchmark for volatile organic compound analysis, with alternative techniques for the determination of chlorodiiodomethane. We will delve into the causality behind experimental choices, present supporting data, and offer field-proven insights to empower you in your analytical endeavors.

The Central Role of GC-MS in Halogenated Methane Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is the cornerstone for the analysis of volatile and semi-volatile organic compounds, including trihalomethanes (THMs).[2][3] Its strength lies in the synergistic combination of the superior separation power of gas chromatography and the definitive identification capabilities of mass spectrometry.

The Mechanism of Separation and Detection

In GC-MS, a sample is first introduced into a heated injection port, where the volatile components are vaporized. An inert carrier gas (typically helium) then transports these gaseous analytes through a long, thin capillary column. The inner wall of this column is coated with a stationary phase. The separation of different compounds is based on their differential partitioning between the mobile carrier gas and the stationary phase. Analytes with a higher affinity for the stationary phase will travel more slowly through the column, while those that are more volatile and have a lower affinity will elute faster. For halogenated methanes like chlorodiiodomethane, a non-polar or mid-polarity column is typically employed to achieve optimal separation based on boiling points and molecular weights.

Upon exiting the GC column, the separated analytes enter the mass spectrometer. Here, they are bombarded with a high-energy electron beam (typically 70 eV in Electron Ionization mode), causing them to ionize and fragment in a reproducible manner.[3] These charged fragments are then separated by a mass analyzer (commonly a quadrupole) based on their mass-to-charge ratio (m/z). The resulting mass spectrum is a unique "fingerprint" of the molecule, allowing for unambiguous identification.

Sample Introduction Techniques: A Critical Choice

The method of sample introduction is a critical determinant of sensitivity and accuracy in GC-MS analysis. For volatile compounds like chlorodiiodomethane in aqueous matrices, several techniques are prevalent:

  • Purge and Trap (P&T): This is a classic and highly effective technique for concentrating volatile organic compounds from water samples.[2][4] An inert gas is bubbled through the sample, "purging" the volatile analytes into the gas phase. These analytes are then trapped on a sorbent material. After purging is complete, the trap is rapidly heated, desorbing the analytes into the GC-MS system. This technique offers excellent sensitivity, reaching detection limits in the low ng/L range.[4]

  • Headspace (HS) Analysis: In this method, the sample is placed in a sealed vial and heated to a specific temperature, allowing the volatile analytes to partition into the gas phase (headspace) above the sample.[5] A portion of this headspace is then injected into the GC-MS. Headspace analysis is generally simpler and faster than P&T but may offer slightly lower sensitivity.

  • Solid-Phase Microextraction (SPME): SPME is a modern evolution of headspace analysis that uses a fused-silica fiber coated with a sorbent material.[6] The fiber is exposed to the headspace of the sample, where it adsorbs the volatile analytes. The fiber is then retracted and inserted into the hot GC inlet, where the analytes are desorbed. SPME is a solvent-free technique that can provide excellent concentration and sensitivity.[6]

  • Liquid-Liquid Extraction (LLE): This traditional method involves extracting the analytes from the aqueous sample into an immiscible organic solvent.[7] A small volume of the organic extract is then injected into the GC-MS. While effective, LLE is more labor-intensive, uses significant amounts of organic solvents, and can be prone to analyte loss.

GCMS_Workflow cluster_SamplePrep Sample Preparation cluster_GCMS GC-MS System Sample Aqueous Sample containing Chlorodiiodomethane P_T Purge and Trap Sample->P_T volatiles purged HS Headspace Analysis Sample->HS volatiles partition SPME SPME Sample->SPME volatiles adsorbed LLE Liquid-Liquid Extraction Sample->LLE analytes extracted GC_Inlet GC Inlet P_T->GC_Inlet HS->GC_Inlet SPME->GC_Inlet LLE->GC_Inlet GC_Column GC Column (Separation) GC_Inlet->GC_Column MS_Source MS Ion Source (Ionization & Fragmentation) GC_Column->MS_Source Mass_Analyzer Mass Analyzer (m/z Separation) MS_Source->Mass_Analyzer Detector Detector Mass_Analyzer->Detector Data_Analysis Data Analysis (Quantification & Identification) Detector->Data_Analysis

Figure 1: A generalized workflow for the GC-MS analysis of chlorodiiodomethane.

Experimental Protocol: GC-MS Analysis of Chlorodiiodomethane

This protocol is a robust starting point for the analysis of chlorodiiodomethane in water samples using Purge and Trap GC-MS.

1. Sample Preparation and Introduction (Purge and Trap)

  • Apparatus: Purge and trap concentrator with a suitable trap (e.g., Tenax®/silica gel/carbon molecular sieve).

  • Purge Gas: Helium at a flow rate of 40 mL/min.

  • Purge Time: 11 minutes.

  • Sample Volume: 5-25 mL.

  • Desorption Temperature: 250°C.

  • Desorption Time: 2 minutes.

  • Bake Temperature: 270°C for 8 minutes.

2. Gas Chromatography

  • Column: Rtx®-VMS, 30 m x 0.25 mm ID, 1.4 µm film thickness (or equivalent).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Program:

    • Initial temperature: 35°C, hold for 5 minutes.

    • Ramp 1: 10°C/min to 100°C.

    • Ramp 2: 20°C/min to 250°C, hold for 5 minutes.

  • Inlet Temperature: 250°C.

3. Mass Spectrometry

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM).

  • Ions to Monitor for Chlorodiiodomethane (CHClI₂):

    • Quantifier Ion: m/z 177 ([CHI₂]⁺)

    • Qualifier Ions: m/z 175 ([CH³⁵ClI]⁺), m/z 127 ([I]⁺)

  • Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

Rationale for Parameter Selection:

  • The choice of a volatile-specific column like the Rtx®-VMS ensures good peak shape and resolution for trihalomethanes.

  • The oven temperature program is designed to separate the more volatile THMs at lower temperatures while allowing for the elution of less volatile compounds at higher temperatures.

  • SIM mode is chosen over full scan mode to significantly enhance sensitivity and selectivity for the target analyte by only monitoring for its characteristic ions. The selected ions are based on the known fragmentation pattern of chlorodiiodomethane.[7]

Comparative Analysis: GC-MS vs. Alternative Techniques

While GC-MS is the established method, other techniques offer potential advantages in specific scenarios.

FeatureGC-MS with Purge & TrapHeadspace GC-MSLiquid Chromatography-Mass Spectrometry (LC-MS)Spectrophotometry
Principle Volatility-based separation with mass-based detection.Equilibrium partitioning of volatiles with GC-MS detection.Polarity-based separation in the liquid phase with mass-based detection.Colorimetric reaction or UV-Vis absorbance.
Sample Throughput ModerateHighHighHigh
Sensitivity Very High (ng/L)[4]High (ng/L to µg/L)[6]Moderate to High (analyte dependent)Low (µg/L to mg/L)
Selectivity Very HighVery HighVery HighLow to Moderate
Instrumentation Cost HighHighVery HighLow
Solvent Usage MinimalMinimalHighModerate
Analyst Expertise HighModerateHighLow
Best Suited For Trace-level quantification of volatile compounds in complex matrices.Rapid screening of volatile compounds.Analysis of polar, non-volatile, or thermally labile compounds.[8]Rapid, field-based screening where high precision is not required.
Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful technique for analyzing a wide range of compounds, particularly those that are not amenable to GC analysis due to low volatility or thermal instability.[8] For a semi-volatile compound like chlorodiiodomethane, LC-MS is a less conventional choice.

Causality: The primary reason LC-MS is not the preferred method for small, volatile, non-polar molecules like chlorodiiodomethane is the difficulty in retaining them on a reversed-phase LC column. These compounds have very weak interactions with the stationary phase and would elute very early in the chromatogram, often with the solvent front, leading to poor separation and quantification. While specialized columns and mobile phases could potentially be developed, the inherent advantages of GC for such analytes make it the more logical choice.

However, for more polar, iodinated disinfection byproducts, LC-MS/MS is indeed a valuable tool.[9]

Method_Comparison cluster_GCMS GC-MS Based Methods cluster_Alternatives Alternative Methods GCMS GC-MS PT Purge & Trap GCMS->PT HS Headspace GCMS->HS SPME SPME GCMS->SPME LLE LLE GCMS->LLE LCMS LC-MS Spectro Spectrophotometry Analyte Chlorodiiodomethane (Volatile, Semi-polar) Analyte->GCMS High Suitability Analyte->LCMS Low Suitability (Poor Retention) Analyte->Spectro Limited Application (Low Selectivity)

Figure 2: Logical relationship of analytical techniques for chlorodiiodomethane.
Spectrophotometry

Spectrophotometric methods for the determination of trihalomethanes typically rely on a color-forming reaction, such as the Fujiwara reaction. While these methods are simple, rapid, and inexpensive, they suffer from significant drawbacks.

Causality: The primary limitation of spectrophotometry for this application is its lack of specificity. The colorimetric reaction is often not unique to a single trihalomethane, and other compounds in the sample matrix can interfere, leading to inaccurate results. Furthermore, the sensitivity of these methods is generally much lower than that of chromatographic techniques.

Challenges in the Analysis of Iodinated Trihalomethanes

The analysis of iodinated THMs like chlorodiiodomethane presents specific challenges compared to their chlorinated or brominated counterparts.

  • Stability: Organoiodide compounds can be sensitive to light and may degrade over time.[10] It is crucial to store standards and samples in amber vials and at low temperatures to minimize degradation.

  • Toxicity: Iodinated DBPs are generally more cytotoxic and genotoxic than their chlorinated and brominated analogs.[1] This underscores the need for highly sensitive analytical methods to detect them at trace levels.

  • Standard Availability: The commercial availability of certified reference standards for some of the more exotic iodinated THMs can be limited.

Conclusion and Recommendations

For the robust and sensitive quantification of chlorodiiodomethane, GC-MS remains the gold standard . The choice of sample introduction technique should be guided by the required sensitivity and sample throughput.

  • For the lowest detection limits, Purge and Trap GC-MS is the recommended method.

  • For higher throughput and simpler operation, Headspace GC-MS (including SPME) is an excellent alternative.

While LC-MS and spectrophotometry have their places in the analytical laboratory, they are not the optimal techniques for the routine analysis of chlorodiiodomethane due to issues with chromatographic retention and lack of specificity, respectively.

By understanding the principles behind these techniques and the specific challenges posed by iodinated compounds, researchers can develop and validate robust analytical methods to ensure the accurate monitoring of these important environmental and pharmaceutical contaminants.

References

  • Chen, X., et al. (2015). Simultaneous and high-throughput analysis of iodo-trihalomethanes, haloacetonitriles, and halonitromethanes in drinking water using SPME/GC-MS: an optimization of sample preparation. Journal of Hazardous Materials, 283, 634-641. [Link]

  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 69493, Chlorodiiodomethane. Retrieved from [Link]

  • OI Analytical (n.d.). Analysis of Trihalomethanes (THMs) in drinking water. Retrieved from [Link]

  • Agilent Technologies (n.d.). Trihalomethanes (THMs) Analysis. Retrieved from [Link]

  • Liu, X., et al. (2013). An Optimized Analytical Method for the Simultaneous Detection of Iodoform, Iodoacetic Acid, and Other Trihalomethanes and Haloacetic Acids in Drinking Water. PLoS ONE, 8(4), e60858. [Link]

  • Pan, Y., & Zhang, X. (2019). Formation of Iodinated Disinfection Byproducts (I-DBPs) in Drinking Water: Emerging Concerns and Current Issues. Accounts of Chemical Research, 52(4), 896-905. [Link]

  • Pan, Y., et al. (2016). Identification, toxicity and control of iodinated disinfection byproducts in cooking with simulated chlor(am)inated tap water and iodized table salt. Water Research, 88, 762-770. [Link]

  • Li, Y., et al. (2021). Gas Chromatography–Tandem Mass Spectrometry Method for Analyses of Iodoform and Diiodomethane in Multiple Biological Matrices from Dairy Cattle. Journal of Agricultural and Food Chemistry, 69(1), 449-457. [Link]

  • National Institute of Standards and Technology (n.d.). Chloroiodomethane. In NIST Chemistry WebBook. Retrieved from [Link]

  • Doc Brown's Chemistry (n.d.). Mass spectrum of chloroethane. Retrieved from [Link]

  • Wren, J.C. (1998). Chemistry of Iodine in Containment. Retrieved from [Link]

  • U.S. Environmental Protection Agency (n.d.). Analytical Methods Approved for Drinking Water Compliance Monitoring under the Disinfection Byproduct Rules. Retrieved from [Link]

  • Prentice Research Group (n.d.). Peer-Reviewed Articles. Retrieved from [Link]

  • ChemHelp ASAP (2022, November 22). common fragmentation mechanisms in mass spectrometry [Video]. YouTube. [Link]

  • National Institute of Standards and Technology (n.d.). Chloroiodomethane. In NIST Chemistry WebBook. Retrieved from [Link]

  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 11644, Chloroiodomethane. Retrieved from [Link]

  • Richardson, S. D., & Ternes, T. A. (2018). Current methods for analyzing drinking water disinfection byproducts. TrAC Trends in Analytical Chemistry, 104, 189-204. [Link]

  • National Institute of Standards and Technology (n.d.). Trichloromethane. In NIST Chemistry WebBook. Retrieved from [Link]

  • Shimadzu (n.d.). Comparison of LC/MS and GC/MS Techniques. Retrieved from [Link]

  • Chemguide (n.d.). Fragmentation patterns in the mass spectra of organic compounds. Retrieved from [Link]

  • Wikipedia (n.d.). Iodomethane. Retrieved from [Link]

  • Headspace GC-MS: How does the method work - and when is it used? (2021, July 20). [Video]. YouTube. [Link]

  • Science Ready (2021, October 23). Mass Spectrometry Fragmentation Patterns – HSC Chemistry [Video]. YouTube. [Link]

  • Cooks, R. G., et al. (2011). L.7. Mass Spectrum Interpretation. Purdue University. [Link]

  • Samanta, P., et al. (2022). Mechanistic Insights into Solvent-Mediated Halide-Specific Irreversible Transformation of Cu-MOF with Iodide Detection Capability. Inorganic Chemistry, 61(1), 331-339. [Link]

  • ACD/Labs (2022, May 27). Common Adduct and Fragment Ions in Mass Spectrometry. [Link]

  • U.S. Environmental Protection Agency (n.d.). Direct Interface GC/MS Method. Retrieved from [Link]

  • Mass Spectral Fragmentation Pathways (2016, April 5). [Video]. YouTube. [Link]

  • Al-Obaidi, A. H., & Al-Tameme, A. A. (2022). Development and validation of the GC-MS method for the determination of volatile contaminants in drug products. International Journal of Pharmaceutical Quality Assurance, 13(4), 435-441. [Link]

  • Togola, A., & Budzinski, H. (2007). Comparison of GC-MS/MS and LC-MS/MS for the analysis of hormones and pesticides in surface waters: advantages and pitfalls. Analytical and Bioanalytical Chemistry, 388(5-6), 1145-1154. [Link]

  • Wen, G., et al. (2017). Iodinated trihalomethane formation during chloramination of iodate-containing waters in the presence of zero valent iron. Water Research, 123, 56-63. [Link]

  • First Nations Health Authority (2021, June 9). How to Sample for Disinfection By-Products (DBP) [Video]. YouTube. [Link]

  • U.S. Environmental Protection Agency (1979). The Analysis Of Trihalomethanes In Drinking Water By The Purge And Trap Method. Retrieved from [Link]

  • Teledyne Leeman Labs (n.d.). Trihalomethanes (THMs) in drinking water were rapidly sampled and concentrated using solid phase microextraction (SPME) followed. Retrieved from [Link]

  • National Institute of Standards and Technology (n.d.). Atomic Spectra Database. Retrieved from [Link]

  • Kannappan, V., & Jayaprakash, T. (2012). Solvent effect on the formation constants of charge transfer complexes of iodine with some ethers - an ultrasonic study. Journal of Chemical and Pharmaceutical Research, 4(1), 901-912. [Link]

  • Luo, Q., et al. (2010). Simultaneous analysis of 10 trihalomethanes at nanogram per liter levels in water using solid-phase microextraction and gas chromatography mass-spectrometry. Journal of Chromatography A, 1217(24), 3941-3948. [Link]

  • National Institute of Standards and Technology (n.d.). Mass Spectrometry Data Center. Retrieved from [Link]

Sources

Comparative

A Comparative Guide to the Quantitative Purity Analysis of Chlorodiiodomethane by High-Performance Liquid Chromatography

For researchers, scientists, and professionals in drug development, the precise determination of purity for chemical reagents and intermediates is not merely a quality control step; it is a fundamental prerequisite for r...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise determination of purity for chemical reagents and intermediates is not merely a quality control step; it is a fundamental prerequisite for reproducible and reliable scientific outcomes. Chlorodiiodomethane (CHClI₂), a trihalomethane of significant interest in organic synthesis, demands rigorous purity assessment to prevent the introduction of unwanted variables into sensitive reaction pathways. This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques for the quantitative analysis of chlorodiiodomethane purity, supported by experimental data and methodological insights.

The Criticality of Purity in Synthesis: The Case of Chlorodiiodomethane

Chlorodiiodomethane serves as a versatile reagent in various chemical transformations. Its purity is paramount, as common impurities can significantly impact reaction yields, stereoselectivity, and the impurity profile of the final product. Potential impurities may arise from the synthesis process or degradation. The synthesis of chlorodiiodomethane can result in residual starting materials or byproducts from incomplete or side reactions. Furthermore, organoiodine compounds can be susceptible to degradation via hydrolysis, oxidation, and photolysis, leading to the formation of various degradants.[1][2][3] Forced degradation studies are instrumental in identifying likely degradation products and establishing the stability-indicating nature of analytical methods.[4][5]

High-Performance Liquid Chromatography (HPLC): A Robust Approach for Purity Determination

HPLC is a powerful and versatile analytical technique for the separation and quantification of compounds in a mixture.[6][7] For a semi-volatile compound like chlorodiiodomethane, a carefully developed Reverse-Phase HPLC (RP-HPLC) method offers a reliable and accurate means of purity assessment.

Proposed HPLC Method for Chlorodiiodomethane Analysis

While a specific monograph for chlorodiiodomethane may not be readily available in major pharmacopeias, a robust method can be developed based on the analysis of similar halogenated methanes. The following method is proposed as a starting point for validation:

Chromatographic Conditions:

ParameterRecommended SettingRationale
Column C18, 4.6 mm x 150 mm, 5 µmThe non-polar C18 stationary phase is well-suited for retaining and separating small, relatively non-polar molecules like chlorodiiodomethane.
Mobile Phase Acetonitrile:Water (60:40 v/v)An isocratic mobile phase of acetonitrile and water provides a good balance of elution strength and compatibility with UV detection. The ratio can be optimized to achieve a suitable retention time and resolution from impurities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing efficient separation and reasonable analysis time.
Column Temperature 30 °CMaintaining a constant and slightly elevated temperature ensures reproducible retention times and improved peak shape.
Detection UV at 254 nmWhile chlorodiiodomethane does not possess a strong chromophore, it exhibits UV absorbance at lower wavelengths. 254 nm is a common wavelength that provides a balance between sensitivity and minimizing interference from common solvents.
Injection Volume 10 µLA standard injection volume for HPLC analysis.
Sample Preparation Dissolve 1 mg/mL of chlorodiiodomethane in Acetonitrile/Water (60:40 v/v)The sample should be dissolved in the mobile phase to ensure good peak shape and compatibility with the chromatographic system.

This method is designed to be stability-indicating, meaning it can separate the intact chlorodiiodomethane from its potential degradation products and synthesis-related impurities.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_data Data Analysis Sample Chlorodiiodomethane Sample Vial Sample Vial Sample->Vial Solvent Acetonitrile/Water (60:40) Solvent->Vial Injector Autosampler Vial->Injector Injection (10 µL) Column C18 Column (30°C) Injector->Column Pump HPLC Pump Pump->Column Mobile Phase (1.0 mL/min) Detector UV Detector (254 nm) Column->Detector Chromatogram Chromatogram Detector->Chromatogram Integration Peak Integration Chromatogram->Integration Report Purity Report Integration->Report

Figure 1: HPLC Workflow for Chlorodiiodomethane Purity Analysis.

Comparative Analysis: HPLC vs. Alternative Techniques

While HPLC offers a robust solution, other analytical techniques, namely Gas Chromatography-Mass Spectrometry (GC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, present viable alternatives. The choice of method depends on the specific requirements of the analysis, including the nature of expected impurities, required sensitivity, and available instrumentation.

FeatureHPLC-UVGC-MSQuantitative ¹H-NMR (qNMR)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase, with UV detection.[7]Separation of volatile compounds based on their boiling points and interaction with a stationary phase, followed by detection and identification based on mass-to-charge ratio.[8]Quantification based on the direct proportionality of the NMR signal integral to the number of protons, using a certified internal standard.[9][10]
Applicability Well-suited for semi-volatile and non-volatile compounds. Can analyze thermally labile compounds.[11]Ideal for volatile and thermally stable compounds, such as residual solvents and many halogenated hydrocarbons.[12]Applicable to any soluble compound containing NMR-active nuclei (e.g., ¹H). Provides structural information.[13]
Selectivity Good selectivity based on chromatographic separation. Co-elution of impurities with similar polarities can be a challenge.Excellent selectivity due to both chromatographic separation and mass-based detection, allowing for the identification of co-eluting and isomeric impurities.[14][15]High selectivity based on unique chemical shifts for different protons in a molecule. Can distinguish between structurally similar compounds.
Sensitivity (LOD/LOQ) Method-dependent, typically in the low µg/mL to ng/mL range.[16]Generally higher sensitivity than HPLC-UV, often in the low ng/mL to pg/mL range, especially with selected ion monitoring (SIM).[17]Lower sensitivity compared to chromatographic techniques, typically in the mg/mL to high µg/mL range.[16]
Accuracy & Precision High accuracy and precision with proper validation.[6]High accuracy and precision, particularly with the use of isotopically labeled internal standards.[17]Can achieve very high accuracy and precision (<1% RSD) and is considered a primary ratio method.[18][19]
Quantification Requires a certified reference standard of the analyte for calibration.Can perform quantification with a reference standard or, in some cases, through relative response factors.Can provide absolute quantification against a certified internal standard of a different compound, eliminating the need for a specific chlorodiiodomethane standard.[9]
Sample Throughput Moderate, with typical run times of 10-30 minutes per sample.[12]Generally faster than HPLC for volatile compounds, with run times often under 15 minutes.[12]Can be rapid for simple spectra, but may require longer acquisition times for low concentration samples to achieve adequate signal-to-noise.[13]
Cost & Complexity Moderate initial and operational costs. Relatively straightforward to operate.[11]Higher initial cost for the mass spectrometer. Can be more complex to operate and maintain.Highest initial instrument cost. Requires specialized expertise for operation and data interpretation.[13]

Experimental Protocols

HPLC-UV Method for Chlorodiiodomethane Purity

1. Reagents and Materials

  • Chlorodiiodomethane reference standard (highest available purity)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Volumetric flasks and pipettes

  • HPLC vials with septa

2. Standard Preparation

  • Accurately weigh approximately 10 mg of chlorodiiodomethane reference standard into a 10 mL volumetric flask.

  • Dissolve and dilute to volume with the mobile phase (Acetonitrile:Water 60:40) to obtain a stock solution of approximately 1 mg/mL.

  • Prepare a series of calibration standards by serial dilution of the stock solution to cover the expected concentration range of the samples.

3. Sample Preparation

  • Accurately weigh approximately 10 mg of the chlorodiiodomethane sample into a 10 mL volumetric flask.

  • Dissolve and dilute to volume with the mobile phase.

4. Chromatographic Analysis

  • Set up the HPLC system according to the conditions outlined in the "Proposed HPLC Method" section.

  • Equilibrate the column with the mobile phase until a stable baseline is achieved.

  • Inject the prepared standards and samples.

5. Data Analysis

  • Integrate the peak area of chlorodiiodomethane in the chromatograms of the standards and samples.

  • Construct a calibration curve by plotting the peak area versus the concentration of the standards.

  • Determine the concentration of chlorodiiodomethane in the sample from the calibration curve.

  • Calculate the purity of the sample as a percentage.

GC-MS Method for Impurity Profiling (Conceptual)

1. Sample Preparation

  • Prepare a dilute solution of the chlorodiiodomethane sample in a suitable volatile solvent (e.g., hexane or dichloromethane).

2. GC-MS Conditions

  • GC Column: A non-polar or mid-polar capillary column (e.g., DB-5ms or equivalent).

  • Injection: Split/splitless injection.

  • Oven Temperature Program: A temperature gradient to separate compounds with different boiling points.

  • Carrier Gas: Helium at a constant flow rate.

  • MS Detection: Electron ionization (EI) with a full scan to identify unknown impurities and selected ion monitoring (SIM) for quantification of known impurities.

3. Data Analysis

  • Identify impurities by comparing their mass spectra with a reference library (e.g., NIST).

  • Quantify impurities by comparing their peak areas to that of an internal or external standard.

Quantitative ¹H-NMR (qNMR) for Absolute Purity

1. Sample Preparation

  • Accurately weigh a precise amount of the chlorodiiodomethane sample into an NMR tube.

  • Accurately weigh a precise amount of a certified internal standard (e.g., maleic acid or dimethyl sulfone) into the same NMR tube. The standard should have a simple spectrum that does not overlap with the analyte signals.

  • Add a known volume of a deuterated solvent (e.g., CDCl₃).

2. NMR Data Acquisition

  • Acquire the ¹H-NMR spectrum using quantitative parameters, including a sufficient relaxation delay (D1) to ensure full relaxation of all protons.

3. Data Analysis

  • Integrate the signals corresponding to the chlorodiiodomethane and the internal standard.

  • Calculate the purity of the chlorodiiodomethane using the following formula, accounting for the number of protons for each signal, the molecular weights, and the masses of the analyte and the standard.

Conclusion: Selecting the Optimal Analytical Technique

The choice of analytical technique for the quantitative analysis of chlorodiiodomethane purity is a critical decision that should be guided by the specific analytical needs and available resources.

  • HPLC-UV emerges as a robust, reliable, and accessible method for routine quality control. Its versatility in handling a range of potential impurities and its straightforward operation make it an excellent choice for many laboratories.[20]

  • GC-MS is the preferred technique when a comprehensive impurity profile, including the identification of unknown volatile impurities, is required. Its superior sensitivity and selectivity are invaluable for in-depth analysis and troubleshooting.[8]

  • Quantitative ¹H-NMR stands out as a primary analytical method that can provide a highly accurate and precise absolute purity value without the need for a specific chlorodiiodomethane reference standard.[9][10] This makes it particularly useful for the certification of reference materials and for obtaining a definitive purity assessment.

Ultimately, a multi-faceted approach, potentially employing HPLC for routine analysis and GC-MS or qNMR for orthogonal verification and in-depth characterization, will provide the highest level of confidence in the quality of chlorodiiodomethane used in critical research and development applications.

References

  • Reich, H. J. (n.d.). Oxidations with Hypervalent Iodine Compounds. University of Wisconsin. Retrieved from [Link]

  • Pauli, G. F., Chen, S.-N., Simmler, C., Lankin, D. C., Gödecke, T., Jaki, B. U., Friesen, J. B., McAlpine, J. B., & Napolitano, J. G. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(21), 9220–9231. [Link]

  • Kus, B., & Aksoydan, E. (2016). Comparison of qNMR and HPLC-UV techniques for measurement of Coenzyme Q 10 in dietary supplement capsules.
  • Medistri. (2024, August 12). GC/MS Identification of Impurities. Retrieved from [Link]

  • Dong, M. W. (2018). The Essence of Modern HPLC: Advantages, Limitations, Fundamentals, and Opportunities. LCGC North America, 36(8), 514–525.
  • Science.gov. (n.d.). forced degradation study: Topics by Science.gov. Retrieved from [Link]

  • Hughes, M. F., Edwards, B. C., & Mitchell, A. D. (2009). Hydrolytic stability of terephthaloyl chloride and isophthaloyl chloride. Environmental Toxicology and Chemistry, 28(1), 69–75. [Link]

  • ALWSCI. (2023, September 25). Advantages, Limitations, And Future Trends Of High-Performance Liquid Chromatography (HPLC). Retrieved from [Link]

  • USP. (n.d.). Stimuli Article (qNMR). Retrieved from [Link]

  • Purdue University. (n.d.). Degradation of trihalomethanes and choramines by UV and VUV irradiation. Purdue e-Pubs. Retrieved from [Link]

  • Allard, S., & Gallard, H. (2007). Formation of Iodinated Organic Compounds by Oxidation of Iodide-Containing Waters with Manganese Dioxide. Environmental Science & Technology, 41(19), 6752–6757. [Link]

  • Kus, B., & Aksoydan, E. (2016). Comparison of qNMR and HPLC-UV techniques for measurement of Coenzyme Q10 in dietary supplement capsules.
  • Matsuura, H., & Fushimi, A. (2017). Application of GC/MS Soft Ionization for Isomeric Biological Compound Analysis. Critical Reviews in Analytical Chemistry, 47(5), 455–467. [Link]

  • Bajaj, S., Singla, D., & Sakhuja, N. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 2(3), 129–138.
  • Patel, K. R., & Suhagia, B. N. (2012). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry, 5(4), 452-460.
  • Ouma, J. (2018, June 7). How are compounds that elute as isomeric peaks quantified by GC-MS? ResearchGate. Retrieved from [Link]

  • Patsnap. (2023, September 22). Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. Retrieved from [Link]

  • Phenomenex. (2023, June 6). HPLC vs GC: What Sets These Methods Apart. Retrieved from [Link]

  • Li, Y., et al. (2023). Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection. Molecules, 28(2), 738. [Link]

  • U.S. Environmental Protection Agency. (1999). Treatment Techniques for Controlling Trihalomethanes in Drinking Water. Retrieved from [Link]

  • Kumar, S., & Singh, A. (2023). Iodine(V)-Based Oxidants in Oxidation Reactions. Molecules, 28(13), 5227. [Link]

  • Zaikin, V. G., & Zenkevich, I. G. (1998). Gas chromatography–mass spectrometry of the stereoisomers of heterocyclic compounds. Part 2a.1 Perhydroxanthenes. Journal of the Chemical Society, Perkin Transactions 2, (1), 1-5. [Link]

  • Alsante, K. M., et al. (2011). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Journal of Pharmaceutical and Biomedical Analysis, 55(5), 831-841.
  • Boopathi, N. M., et al. (2023). a comparison between hplc and gc-ms: analysis of plant volatile and non-volatile compounds.
  • Chaughule, R., & Lokur, A. (2024). Advances in Impurity Profiling of Pharmaceutical Formulations. Biomedical Journal of Scientific & Technical Research, 60(1).
  • Wikipedia. (n.d.). Organoiodine chemistry. Retrieved from [Link]

  • Chen, Y., et al. (2019).
  • Yuan, J., et al. (2023). Quantitative 1H NMR methodology for purity assay with high accuracy. Journal of Pharmaceutical and Biomedical Analysis, 234, 115579.
  • Alsante, K. M., et al. (2014). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 1(1).
  • Shimadzu. (n.d.). GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals. Retrieved from [Link]

  • Gallard, H., & von Gunten, U. (2002). Formation of Iodinated Organic Compounds by Oxidation of Iodide-Containing Waters with Manganese Dioxide. Environmental Science & Technology, 36(5), 884-890.
  • Zhang, Y., et al. (2022). Photocatalytic Degradation of Trichloroethylene Under Different Environmental Conditions: Kinetics and Carbon Isotope Effects.
  • Brewer Science. (n.d.). Small Molecule Analysis Testing: HPLC vs GC. Retrieved from [Link]

  • Bitesize Bio. (n.d.). HPLC and GC: 6 Simple Differences to Enhance Your Research. Retrieved from [Link]

  • U.S. Army Medical Bioengineering Research and Development Lab. (1981). Catalytic Degradation of Trihalomethanes. DTIC. Retrieved from [Link]

Sources

Validation

A Senior Application Scientist's Guide to Stereoselective Cyclopropanation Reagents

The cyclopropyl ring, a motif of high ring strain and unique electronic character, is a cornerstone in medicinal chemistry and natural product synthesis. Its rigid three-dimensional structure allows it to act as a confor...

Author: BenchChem Technical Support Team. Date: February 2026

The cyclopropyl ring, a motif of high ring strain and unique electronic character, is a cornerstone in medicinal chemistry and natural product synthesis. Its rigid three-dimensional structure allows it to act as a conformational lock, fine-tune lipophilicity, and serve as a stable bioisostere for double bonds or larger rings. However, the therapeutic efficacy of cyclopropane-containing molecules is often critically dependent on their stereochemistry. The precise spatial arrangement of substituents on the ring can dictate binding affinity to biological targets, metabolic stability, and overall pharmacological profile.

This guide provides an in-depth comparison of the leading classes of cyclopropanation reagents, focusing on the core challenge for any synthetic chemist: achieving stereocontrol. We will move beyond mere procedural descriptions to explore the mechanistic underpinnings of stereoselectivity, offering field-proven insights to guide your choice of reagent for achieving either high diastereoselectivity or enantioselectivity.

Diastereoselective Cyclopropanation via Zinc Carbenoids: The Simmons-Smith Reaction and Its Progeny

For decades, the Simmons-Smith reaction has been the gold standard for diastereoselective cyclopropanation, particularly for substrates bearing a directing functional group. This reaction does not involve a free, indiscriminate carbene; instead, it proceeds through a more controlled organozinc carbenoid species.[1][2] The reaction is stereospecific, meaning the stereochemistry of the starting alkene is faithfully retained in the cyclopropane product.[2][3][4]

Mechanism of Stereodirection

The key to the high diastereoselectivity observed in many Simmons-Smith reactions is the presence of a Lewis basic functional group, typically a hydroxyl group, positioned allylic or homoallylic to the double bond. This group coordinates to the zinc atom of the carbenoid reagent (e.g., I-Zn-CH₂I), delivering the methylene group to the syn-face of the alkene.[1] This proceeds through a well-organized, concerted "butterfly" transition state.

Diagram 1: Directed Simmons-Smith Mechanism This diagram illustrates how an allylic alcohol directs the zinc carbenoid to one face of the double bond, ensuring high diastereoselectivity.

G cluster_substrate Allylic Alcohol Substrate cluster_reagent Zinc Carbenoid cluster_transition Transition State cluster_product Syn-Cyclopropane S R-CH(OH)-CH=CH-R' TS Coordinated Complex Zn-O Bond CH₂ Delivery S->TS:f0 Coordination R IZnCH₂I R->TS:f0 P Syn-Diastereomer TS:f2->P Concerted Addition G catalyst [Rh₂(L)₄] carbene L₄Rh=CHCO₂R (Chiral Metal Carbene) catalyst->carbene - N₂ diazo N₂CHCO₂R (Diazoacetate) diazo->carbene complex Alkene-Carbene Complex carbene->complex alkene Alkene alkene->complex product Enantioenriched Cyclopropane complex->product Carbene Transfer product->catalyst Catalyst Regeneration

Caption: General catalytic cycle for enantioselective cyclopropanation.

Performance Comparison: Rhodium vs. Copper Catalysts

The choice between rhodium and copper catalysts often depends on the specific diazo reagent and alkene substrate.

Catalyst ClassCommon PrecursorsTypical Enantiomeric Excess (e.e.)Key Characteristics & Insights
Chiral Dirhodium(II) Rh₂(OAc)₄ + Chiral Ligand (e.g., DOSP, TCPTAD)90 - >99%Highly effective for donor-acceptor carbenes derived from aryldiazoacetates. Offers exceptional stereocontrol. [5]The catalyst structure can be fine-tuned to maximize selectivity for trans or cis products. [6]
Chiral Copper(I) Cu(OTf) + Chiral Ligand (e.g., BOX, PyBOX)85 - 99%A versatile and often more economical choice. Particularly effective for cyclopropanation with diazomalonates and for the synthesis of trifluoromethyl-substituted cyclopropanes. [7][8][9]

For example, rhodium-catalyzed reactions of aryldiazoacetates with electron-deficient alkenes can achieve up to 98% e.e. using specialized catalysts like Rh₂(S-TCPTAD)₄. [5]Conversely, copper-catalyzed systems have shown great promise in the challenging enantioselective cyclopropanation of internal olefins with diazomalonates. [7]

Alternative Pathways: MIRC and Kulinkovich Reactions

Michael-Initiated Ring Closure (MIRC)

This method forms cyclopropanes through a conjugate addition followed by an intramolecular substitution. [10]The stereoselectivity is controlled by the use of chiral catalysts, often organocatalysts, which activate the reactants and control the geometry of the initial Michael addition. [11][12]This approach is powerful for constructing highly functionalized cyclopropanes with excellent enantio- and diastereoselectivity, often creating multiple stereocenters in a single step. [11]

Kulinkovich Reaction

The Kulinkovich reaction synthesizes cyclopropanols from esters using a Grignard reagent and a titanium(IV) alkoxide catalyst. [13]The reaction proceeds via a titanacyclopropane intermediate. [14]It inherently favors the formation of cis-1,2-disubstituted cyclopropanols. [15]However, this intrinsic selectivity can be overridden by intramolecular directing groups, such as a nearby hydroxyl, which can steer the reaction to produce trans products. [16]

Experimental Protocols

Protocol 1: Diastereoselective Cyclopropanation using Furukawa's Reagent

This protocol is adapted for the cyclopropanation of an allylic alcohol.

Materials:

  • Allylic alcohol (1.0 eq)

  • Diethylzinc (Et₂Zn), 1.0 M in hexanes (2.2 eq)

  • Diiodomethane (CH₂I₂) (2.2 eq)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous Ammonium Chloride (NH₄Cl)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

Procedure:

  • To a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), add the allylic alcohol (1.0 eq) dissolved in anhydrous DCM (to make a ~0.1 M solution).

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add the diethylzinc solution (2.2 eq) dropwise via syringe. A gas evolution (ethane) may be observed. Stir for 20 minutes at 0 °C.

  • Add diiodomethane (2.2 eq) dropwise at 0 °C. The reaction mixture may become cloudy.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, carefully quench the reaction by cooling to 0 °C and slowly adding saturated aqueous NH₄Cl.

  • Follow with a wash of saturated aqueous NaHCO₃.

  • Separate the organic layer, and extract the aqueous layer twice with DCM.

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

  • Analyze the diastereomeric ratio by ¹H NMR or GC.

Diagram 3: General Laboratory Workflow This flowchart outlines the standard steps for setting up, running, and analyzing a stereoselective cyclopropanation reaction.

G A 1. Reagent Preparation (Flame-dried glassware, inert atm.) B 2. Reaction Setup (Dissolve substrate, cool to 0°C) A->B C 3. Reagent Addition (Slow, dropwise addition of carbenoid or catalyst/diazo) B->C D 4. Reaction Monitoring (TLC, GC-MS) C->D E 5. Workup (Quench, extract, dry) D->E F 6. Purification (Column Chromatography) E->F G 7. Analysis (NMR, Chiral HPLC/GC for ee/dr) F->G

Caption: Standard workflow for a cyclopropanation experiment.

Conclusion and Future Outlook

The choice of a cyclopropanation reagent is a strategic decision dictated by the stereochemical requirements of the target molecule and the functional groups present in the substrate.

  • For high diastereoselectivity , especially when a directing group is present, the Simmons-Smith reaction and its modifications (e.g., Furukawa) remain the most robust and predictable methods.

  • For high enantioselectivity , chiral rhodium and copper catalysts offer unparalleled control, allowing access to optically pure cyclopropanes from simple alkenes. The ongoing development of new chiral ligands continues to expand the scope and efficiency of these transformations.

  • For complex, highly substituted cyclopropanes , methods like MIRC provide powerful, convergent strategies.

As the demand for stereochemically pure pharmaceuticals and complex natural products grows, the development of even more selective, efficient, and sustainable cyclopropanation methods will continue to be a major focus of synthetic chemistry research.

References

  • Master Organic Chemistry. (2023, October 18). Cyclopropanation of Alkenes. Retrieved from [Link] [3]2. Lebel, H., Marcoux, J.-F., Molinaro, C., & Charette, A. B. (2003). Stereoselective Cyclopropanation Reactions. Chemical Reviews, 103(4), 977–1050. [Link] [17]3. Docentes FCT NOVA. (n.d.). Stereoselective Cyclopropanation Reactions. Retrieved from [Link] [10]4. Organic Chemistry Portal. (n.d.). Simmons-Smith Reaction. Retrieved from [Link] [1]5. NROChemistry. (n.d.). Simmons-Smith Reaction. Retrieved from [Link] [4]6. National Institutes of Health. (n.d.). Rhodium-catalyzed enantioselective cyclopropanation of electron deficient alkenes. [Publication Source]. Retrieved from [Link] [5]7. Wikipedia. (n.d.). Metal-catalyzed cyclopropanations. Retrieved from [Link] [6]8. Wang, J., Li, H., Zu, L., & Jiang, W. (2007). Organocatalytic Enantioselective Cascade Michael-Alkylation Reactions: Synthesis of Chiral Cyclopropanes and Investigation of Unexpected Organocatalyzed Stereoselective Ring Opening of Cyclopropanes. Journal of the American Chemical Society, 129(42), 12740–12741. [Link] [11]9. Wikipedia. (n.d.). Simmons–Smith reaction. Retrieved from [Link] [2]10. University of Calgary. (n.d.). Ch 14: Cyclopropane synthesis. Retrieved from [Link] 11. Wu, J., & Li, Z. (2017). Copper-Catalyzed Enantioselective Cyclopropanation of Internal Olefins with Diazomalonates. Organic Letters, 19(21), 5896–5899. [Link] [7]12. Wikipedia. (n.d.). Kulinkovich reaction. Retrieved from [Link] [13]13. Ali, A., et al. (2023). Simmons-Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. Molecules, 28(15), 5651. [Link] [18]14. Mondal, S., & Ghorai, M. K. (2024). Unveiling the beauty of cyclopropane formation: a comprehensive survey of enantioselective Michael initiated ring closure (MIRC) reactions. Organic Chemistry Frontiers. [Link] [12]15. Chaładaj, W., & Corbet, M. (2011). Intra- and Intermolecular Kulinkovich Cyclopropanation Reactions of Carboxylic Esters with Olefins. Organic Syntheses, 88, 248. [Link] [16]16. Wu, J., & Li, Z. (2017). Copper-Catalyzed Enantioselective Cyclopropanation of Internal Olefins with Diazomalonates. ResearchGate. Retrieved from [Link] [8]17. Wu, H., & Yu, Z.-X. (2001). A Theoretical Study on the Mechanism and Diastereoselectivity of the Kulinkovich Hydroxycyclopropanation Reaction. Journal of the American Chemical Society, 123(24), 5777–5786. [Link] [15]18. ACS GCI Pharmaceutical Roundtable. (n.d.). Kulinkovich Cyclopropanation. Retrieved from [Link] [14]19. Allais, C., & Charette, A. B. (2012). Enantioselective Copper-Catalyzed Synthesis of Trifluoromethyl-Cyclopropylboronates. Organic Letters, 14(12), 3112–3115. [Link]

Sources

Comparative

The Halomethane Hierarchy: A Comparative Performance Guide to Chlorodiiodomethane in Carbene Chemistry

For Researchers, Scientists, and Drug Development Professionals Introduction: The Indispensable Role of Halomethanes in Synthesis Halomethanes are foundational reagents in the organic chemist's toolkit, prized for their...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Indispensable Role of Halomethanes in Synthesis

Halomethanes are foundational reagents in the organic chemist's toolkit, prized for their ability to serve as precursors to one of carbon's most fascinating reactive intermediates: the carbene. These neutral, divalent carbon species are keystones in constructing strained ring systems and executing complex molecular scaffolding, particularly in the synthesis of cyclopropane derivatives found in numerous pharmaceuticals and agrochemicals. The choice of halomethane precursor—be it the classic chloroform or a more specialized reagent like chlorodiiodomethane—directly dictates the identity of the resulting carbene (:CCl₂, :CBr₂, :CClI) and, consequently, the reaction's efficiency, selectivity, and the functionality of the final product.

This guide provides an in-depth, objective comparison of the performance of chlorodiiodomethane (CHClI₂) alongside other common halomethanes, including dichloromethane (CH₂Cl₂), chloroform (CHCl₃), carbon tetrachloride (CCl₄), bromoform (CHBr₃), and iodoform (CHI₃). We will move beyond a simple cataloging of properties to explore the causal relationships between molecular structure and reactivity, supported by experimental evidence, to empower researchers in making informed decisions for their synthetic strategies.

Physicochemical Properties: A Foundation for Reactivity

The physical and chemical properties of a halomethane are the primary determinants of its behavior in a reaction system, influencing everything from solvent compatibility to the energy required to initiate bond cleavage. The following table summarizes key properties for chlorodiiodomethane and its common counterparts.

PropertyChlorodiiodomethane (CHClI₂)Dichloromethane (CH₂Cl₂)Chloroform (CHCl₃)Carbon Tetrachloride (CCl₄)Bromoform (CHBr₃)Iodoform (CHI₃)
Formula CHClI₂CH₂Cl₂CHCl₃CCl₄CHBr₃CHI₃
Molar Mass ( g/mol ) 302.28[1][2]84.93[3][4]119.38153.82252.73393.73
Density (g/cm³ @ 20-25°C) ~3.2[1]~1.32[4]~1.49[5][6]~1.59[7][8]~2.89[9][10]~4.01[11]
Boiling Point (°C) 190.8[1]39.8[12]61.2[6]76.7[7]149.5[10]sublimes, m.p. 119[11][13]
Appearance LiquidColorless liquid[4]Colorless liquid[6]Colorless liquidColorless to pale yellow liquid[9][10]Pale yellow crystalline solid[11][13]
Solubility in Water LowSlightly soluble (20 g/L)[4]Slightly soluble (8.09 g/L)Low (0.8 g/L)[7]Slightly soluble (3.01 g/L)[10]Insoluble

Core Application: Dihalocyclopropanation of Alkenes

The primary application for trihalomethanes like chloroform, bromoform, and chlorodiiodomethane is the synthesis of gem-dihalocyclopropanes from alkenes. This transformation is not a direct reaction but proceeds via the generation of a dihalocarbene, a highly electrophilic intermediate that readily adds across a C=C double bond.

Mechanism of Carbene Generation: The Role of Phase-Transfer Catalysis

The most robust and widely used method for generating dihalocarbenes from trihalomethanes is the Makosza reaction, which employs a strong aqueous base (like 50% NaOH) and a phase-transfer catalyst (PTC) . The brilliance of this method lies in its ability to overcome the mutual insolubility of the aqueous base and the organic phase containing the alkene and halomethane.

The mechanism unfolds in three key stages:

  • Proton Abstraction: The hydroxide ion (OH⁻) cannot enter the organic phase. The phase-transfer catalyst (typically a quaternary ammonium salt, Q⁺X⁻) facilitates the reaction by exchanging its counter-ion for a hydroxide ion at the aqueous-organic interface, forming an ion pair (Q⁺OH⁻) that is soluble in the organic phase.

  • Trihalomethyl Anion Formation: In the organic phase, the potent Q⁺OH⁻ base abstracts a proton from the trihalomethane (CHX₃) to form a trihalomethyl carbanion (⁻CX₃).

  • Alpha (α)-Elimination: The unstable carbanion rapidly eliminates the best leaving group (the most stable halide anion) to generate the neutral dihalocarbene (:CX₂).

This entire process is a self-validating system; the catalyst must successfully transport the hydroxide to initiate the reaction, and the generation of the carbene is confirmed by the formation of the cyclopropane product.

Caption: Phase-Transfer Catalysis (PTC) for Dihalocarbene Generation.

Performance Comparison: Reactivity, Selectivity, and Yield

The performance of a halomethane as a carbene precursor is governed by two fundamental chemical principles: the acidity of the C-H bond and the stability of the halide leaving group.

Causality of Reactivity:

  • C-H Bond Acidity: The electron-withdrawing nature of the halogens increases the acidity of the methane proton, making its abstraction by a base more favorable.

  • Leaving Group Ability: The rate-limiting step in carbene formation is often the α-elimination. The ability of a halide to depart as an anion (X⁻) is crucial. Weaker bases are better leaving groups. Therefore, the leaving group ability follows the trend: I⁻ > Br⁻ > Cl⁻ >> F⁻ .

  • C-X Bond Strength: The C-X bond must be cleaved during elimination. The bond dissociation energies follow the trend C-Cl > C-Br > C-I, meaning the carbon-iodine bond is the weakest and easiest to break.

These factors lead to a generally accepted reactivity trend for carbene generation from trihalomethanes:

CHBr₃ > CHCl₃

Dibromocarbene (:CBr₂) is generally considered the most reactive of the common dihalocarbenes due to the excellent leaving group ability of bromide and the weaker C-Br bond. This higher reactivity, however, comes at a cost; hydrolysis of the tribromomethyl anion and the dibromocarbene itself is a more prevalent side reaction compared to their chlorinated analogs, which can reduce yields, especially with less reactive alkenes.

The Unique Case of Chlorodiiodomethane (CHClI₂):

Chlorodiiodomethane is a specialized reagent that generates chloroiodocarbene (:CClI) upon treatment with a base. This mixed carbene offers unique synthetic possibilities, leading to 1-chloro-1-iodocyclopropane derivatives. These products are valuable intermediates because the two different halogens can be manipulated with distinct selectivity in subsequent reactions (e.g., metal-halogen exchange or cross-coupling).

The generation of :CClI from CHClI₂ is highly efficient because it combines a relatively acidic proton (due to three electron-withdrawing halogens) with an outstanding leaving group (iodide).

Comparative Experimental Data:

While a single study comparing all halomethanes under identical conditions is elusive, we can compile representative data from the literature to illustrate their relative performance in the cyclopropanation of a standard substrate, styrene.

Halomethane PrecursorCarbene GeneratedTypical Yield of Dihalocyclopropane with StyreneNotes & Causality
Chloroform (CHCl₃) :CCl₂70-85%Reliable and cost-effective. The C-Cl bond is strong, making α-elimination slower than for bromo- or iodo-analogs, but side reactions like hydrolysis are less problematic.
Bromoform (CHBr₃) :CBr₂75-90%Highly reactive due to the weaker C-Br bond and good leaving group ability of Br⁻. Can provide higher yields with unreactive alkenes, but is more prone to hydrolysis.
Chlorodiiodomethane (CHClI₂) :CClINot widely reported for styrene, but yields for other 1-chloro-1-iodocyclopropanes are generally good (e.g., 56-60% reported in specific syntheses).Excellent leaving group (I⁻) ensures efficient carbene generation. Provides access to unique mixed-halogenated products not achievable with other precursors.

Experimental Protocol: Synthesis of 1,1-dichloro-2-phenylcyclopropane from Styrene

This protocol is a representative example of a phase-transfer catalyzed dihalocyclopropanation, a self-validating system where product formation confirms the successful operation of the catalytic cycle.

Materials:

  • Styrene (1.0 equiv)

  • Chloroform (CHCl₃) (3.0 equiv, serves as reagent and co-solvent)

  • 50% (w/w) Sodium Hydroxide (NaOH) aqueous solution

  • Benzyltriethylammonium chloride (TEBAC) (0.02 equiv, Phase-Transfer Catalyst)

  • Dichloromethane (DCM) for extraction

  • Saturated NaCl solution (Brine)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Toluene or Hexane

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add styrene (e.g., 5.2 g, 50 mmol), chloroform (17.9 g, 150 mmol, ~12 mL), and benzyltriethylammonium chloride (0.23 g, 1 mmol).

  • Initiation: Begin vigorous stirring to ensure efficient mixing between the phases. Slowly add 20 mL of 50% aqueous NaOH solution dropwise over 15-20 minutes. Causality Note: Vigorous stirring is critical to maximize the interfacial surface area where the phase-transfer catalyst operates. The slow addition of NaOH controls the exotherm of the reaction.

  • Reaction: After the addition is complete, heat the mixture to 40-45 °C and continue to stir vigorously for 4-6 hours. The reaction can be monitored by TLC or GC by withdrawing small aliquots from the organic layer.

  • Workup: After the reaction is complete (as determined by the consumption of styrene), cool the mixture to room temperature. Add 20 mL of water and 20 mL of DCM. Transfer the mixture to a separatory funnel.

  • Extraction: Separate the layers. Extract the aqueous layer with an additional 20 mL of DCM. Combine the organic layers. Causality Note: The product is non-polar and will reside in the organic phase. Extraction ensures maximum recovery.

  • Washing: Wash the combined organic layers with 20 mL of water, followed by 20 mL of brine to remove residual NaOH and catalyst.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate using a rotary evaporator to remove the solvent and excess chloroform.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel (eluting with hexanes) to yield pure 1,1-dichloro-2-phenylcyclopropane.

Caption: General workflow for a phase-transfer catalyzed cyclopropanation.

Safety and Environmental Considerations

  • Toxicity: Halomethanes are toxic and should be handled with appropriate personal protective equipment (gloves, safety glasses) in a well-ventilated fume hood. Chloroform and carbon tetrachloride are suspected carcinogens. Comparative studies have shown that brominated trihalomethanes may exhibit greater or more persistent toxicity than their chlorinated counterparts in some cases.

  • Environmental Impact: Many halomethanes, particularly those containing chlorine and bromine, are ozone-depleting substances. Their use is regulated, and proper disposal procedures must be followed. While not a primary ozone depleter, chlorodiiodomethane is considered an environmental pollutant.[1]

  • Reaction Hazards: The generation of carbenes using strong bases is often exothermic and must be controlled through slow addition and cooling.

Conclusion

Chlorodiiodomethane represents a valuable, specialized tool in the synthesis of functionalized cyclopropanes. Its key advantage lies in its ability to generate chloroiodocarbene, providing access to unique 1-chloro-1-iodocyclopropane structures that are inaccessible with more common halomethanes. This performance is rooted in the fundamental principles of C-H acidity and leaving group ability, where the presence of two iodine atoms facilitates the crucial α-elimination step.

While bromoform may offer higher reactivity for general-purpose dibromocyclopropanation and chloroform remains the cost-effective workhorse for dichlorocyclopropanation, chlorodiiodomethane excels in applications where post-cyclopropanation synthetic diversification is desired. Researchers and drug development professionals should consider chlorodiiodomethane not as a direct replacement for chloroform or bromoform, but as a strategic reagent for introducing unique, orthogonally reactive handles onto a cyclopropane core, thereby expanding synthetic possibilities. The choice, as always, depends on a careful analysis of the desired target molecule, reaction economics, and the specific reactivity required.

References

  • Wikipedia. (n.d.). Chlorodiiodomethane. Retrieved January 24, 2026, from [Link]

  • PubChem. (n.d.). Chlorodiiodomethane. National Center for Biotechnology Information. Retrieved January 24, 2026, from [Link]

  • Prasad, G. S., & Wang, M. L. (2012). Phase-transfer catalytic dichlorocyclopropanation of styrene under the influence of ultrasound conditions - A kinetic study. Ultrasonics Sonochemistry, 19(5), 1139–1143. Available from: [Link]

  • Fedoryński, M. (2003). Syntheses of gem-Dihalocyclopropanes and Their Use in Organic Synthesis. Chemical Reviews, 103(4), 1099-1132. Available from: [Link]

  • PubChem. (n.d.). Dichloromethane. National Center for Biotechnology Information. Retrieved January 24, 2026, from [Link]

  • PubChem. (n.d.). Chloroform. National Center for Biotechnology Information. Retrieved January 24, 2026, from [Link]

  • Chemistry LibreTexts. (2022, July 20). 8.5: Leaving Groups. Retrieved January 24, 2026, from [Link]

  • Google Patents. (2015). CN104447262A - Method for synthesizing 1-chloro-1-chloroacetyl-cyclopropane by adopting one-pot reaction.
  • PubChem. (n.d.). Carbon tetrachloride. National Center for Biotechnology Information. Retrieved January 24, 2026, from [Link]

  • PubChem. (n.d.). Bromoform. National Center for Biotechnology Information. Retrieved January 24, 2026, from [Link]

  • PubChem. (n.d.). Iodoform. National Center for Biotechnology Information. Retrieved January 24, 2026, from [Link]

  • Wikipedia. (n.d.). Iodoform. Retrieved January 24, 2026, from [Link]

  • Amrutkar, R. D., et al. (2018). Phase Transfer Catalysis: A Green Methodology for New Drug Discovery Research: A Review. Indo American Journal of Pharmaceutical Research, 8(05). Available from: [Link]

  • Vedantu. (n.d.). Iodoform: Structure, Uses & Preparation Explained. Retrieved January 24, 2026, from [Link]

  • Smith, J. H., et al. (1993). Trihalomethane comparative toxicity: acute renal and hepatic toxicity of chloroform and bromodichloromethane following aqueous gavage. Toxicological Sciences, 20(2), 214-221. Available from: [Link]

  • Scribd. (n.d.). Phase Transfer 0. Retrieved January 24, 2026, from [Link]

  • Wikipedia. (n.d.). Chloroform. Retrieved January 24, 2026, from [Link]

  • Allen Institute. (n.d.). Chloroform (CHCl₃) – Structure, Formula, Properties, Preparation & Uses. Retrieved January 24, 2026, from [Link]

  • Tecam Group. (2021, May 7). The problem with halogenated compounds emissions and its solution. Retrieved January 24, 2026, from [Link]

  • UK Research and Innovation. (n.d.). Climate and Air Quality Impact of Airborne Halogens. Retrieved January 24, 2026, from [Link]

Sources

Validation

A Senior Application Scientist's Guide to Assessing the Electrophilicity of Dihalocarbenes

For researchers engaged in synthetic chemistry and drug development, dihalocarbenes are invaluable yet transient intermediates for constructing strained ring systems and other complex molecular architectures. Their utili...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers engaged in synthetic chemistry and drug development, dihalocarbenes are invaluable yet transient intermediates for constructing strained ring systems and other complex molecular architectures. Their utility is intrinsically linked to their electrophilicity, a parameter that dictates their reactivity, selectivity, and ultimate synthetic fate. This guide provides an in-depth comparison of the electrophilicity of carbenes derived from common dihalomethanes, grounded in mechanistic principles and supported by actionable experimental protocols.

The Dihalocarbene: A Tale of Two Orbitals

A carbene is a neutral, divalent carbon species with two non-bonding electrons. The arrangement of these electrons defines its reactivity. Dihalocarbenes, such as dichlorocarbene (:CCl₂) and dibromocarbene (:CBr₂), predominantly exist in a singlet state .[1][2] In this configuration, both non-bonding electrons are spin-paired in an sp²-hybridized orbital, leaving a vacant p-orbital.[3][4] This empty p-orbital is the source of the carbene's potent electrophilicity, making it susceptible to attack by electron-rich species like alkenes.[4][5]

The substituents on the carbene carbon play a critical role in modulating this electrophilicity. Halogen atoms, being electronegative, inductively withdraw electron density from the carbon center, enhancing its electrophilic character. However, they can also donate electron density via p-orbital overlap (π-backbonding), which stabilizes the carbene and tempers its electrophilicity. The balance of these opposing effects determines the overall reactivity of a given dihalocarbene.

Generation of Dihalocarbenes: The α-Elimination Pathway

The most common and practical method for generating dihalocarbenes in the laboratory is through the α-elimination of a haloform (CHX₃) using a strong base.[6][7][8] This process involves two key steps:

  • Deprotonation: A base abstracts the acidic proton from the haloform, creating a transient trihalomethyl anion.

  • Expulsion of Halide: This anion rapidly eliminates a halide ion to yield the neutral dihalocarbene.

The choice of base and reaction conditions is critical for efficient carbene generation while minimizing side reactions. A widely used method involves a two-phase system (e.g., chloroform and aqueous NaOH) with a phase-transfer catalyst (PTC) like benzyltriethylammonium bromide.[1][6] The PTC shuttles the hydroxide ion into the organic phase, facilitating deprotonation at the interface.[1]

G CHX3 Haloform (e.g., CHCl₃) Anion Trihalomethyl Anion (⁻CX₃) CHX3->Anion Fast Base Base (e.g., OH⁻) Base->CHX3 H2O H₂O Anion->H2O Anion2 Trihalomethyl Anion (⁻CX₃) Carbene Dihalocarbene (:CX₂) Anion2->Carbene Rate-determining Halide Halide Ion (X⁻) Carbene->Halide

Caption: General mechanism for dihalocarbene generation via α-elimination.

A Comparative Analysis of Dihalocarbene Electrophilicity

The identity of the halogen atom significantly influences the carbene's electrophilicity. The general trend in reactivity for addition to typical alkenes is:

:CBr₂ > :CCl₂ > :CF₂

This trend can be rationalized by considering the interplay of inductive and resonance effects:

  • :CF₂ (Difluorocarbene): Fluorine is the most electronegative halogen, leading to a strong inductive withdrawal and a highly electron-deficient carbon center. However, fluorine is also an excellent π-donor due to effective overlap between its 2p orbitals and the vacant 2p orbital of the carbene carbon. This strong back-donation significantly stabilizes the singlet state, reduces the LUMO energy, and ultimately lowers its electrophilicity compared to other dihalocarbenes. In some contexts, difluorocarbene can even exhibit nucleophilic character.[9]

  • :CCl₂ (Dichlorocarbene): Chlorine is less electronegative than fluorine, resulting in a weaker inductive effect. Its 3p orbitals have poorer size-match with the carbon's 2p orbital, leading to less effective π-backbonding. The balance of these effects makes dichlorocarbene a potent electrophile, and it is the most commonly used dihalocarbene in synthesis.[6]

  • :CBr₂ (Dibromocarbene): Bromine is even less electronegative, and its π-donation from its 4p orbitals is weaker still. Consequently, the carbene carbon in :CBr₂ is highly electrophilic, often exhibiting greater reactivity than :CCl₂ in cycloaddition reactions.[6]

Quantitative Data Summary

While a universal, context-independent scale is elusive, relative reactivity studies and theoretical calculations provide a clear picture of the electrophilicity hierarchy. The Moss "philicity" index (mxy), derived from kinetic data of carbene additions to a series of alkenes, offers a quantitative comparison.[3] A more positive mxy value indicates greater electrophilicity.

DihalocarbenePrecursorTypical Generation MethodRelative ElectrophilicityNotes
:CF₂ CHF₂Cl, TMSCF₃Thermolysis, Fluoride-inducedLowestStrong π-backbonding from fluorine significantly stabilizes the carbene.[9]
:CCl₂ CHCl₃Base (KOH, KOtBu), PTCIntermediateThe most widely used and well-studied dihalocarbene.[6][7]
:CBr₂ CHBr₃Base (KOH, KOtBu), PTCHighGenerally more reactive than :CCl₂ due to less effective π-stabilization.[6]
:CI₂ CHI₃Base (KOtBu)HighestHighly reactive and less commonly used due to precursor instability.

Experimental Workflow: Assessing Relative Electrophilicity via Competition Reactions

A robust and direct method to compare the electrophilicity of two carbenes is to measure their relative rates of reaction with a standard nucleophile (alkene). A more common approach, however, is to assess the selectivity of a single carbene towards a mixture of two different alkenes. This provides insight into the carbene's electrophilic character. A highly electrophilic carbene will show greater preference for the more electron-rich alkene.

Here, we outline a protocol to compare the selectivity of dichlorocarbene and dibromocarbene.

G cluster_Setup 1. Reaction Setup cluster_Generation 2. Carbene Generation (in situ) cluster_Reaction 3. Competitive Reaction cluster_Analysis 4. Analysis Reactants Mixture of: - Alkene A (e.g., 1-Octene) - Alkene B (e.g., Styrene) - Internal Standard (e.g., Dodecane) CarbeneGen Add Haloform (CHCl₃ or CHBr₃) + Base/PTC Solution (slowly) Carbene :CX₂ CarbeneGen->Carbene AlkeneA Alkene A Carbene->AlkeneA k_A AlkeneB Alkene B Carbene->AlkeneB k_B Quench Quench Reaction (e.g., add H₂O) Carbene->Quench ProductA Product A (Cyclopropane A) AlkeneA->ProductA ProductB Product B (Cyclopropane B) AlkeneB->ProductB Analysis Analyze organic phase by GC or ¹H NMR Quench->Analysis Result Determine ratio of [Product A] / [Product B] Analysis->Result

Caption: Workflow for a competitive reaction to assess carbene selectivity.

Detailed Step-by-Step Protocol

Objective: To determine the relative reactivity (k_styrene / k_octene) of dichlorocarbene toward styrene (electron-rich) and 1-octene (electron-neutral).

Causality Behind Choices:

  • Alkenes: Styrene is chosen for its electron-rich double bond (due to conjugation with the phenyl ring), while 1-octene serves as a less-activated, sterically accessible benchmark. A more electrophilic carbene is expected to react preferentially with styrene.

  • Internal Standard: Dodecane is used as an internal standard for accurate quantification by Gas Chromatography (GC) as it is inert under the reaction conditions.

  • Limiting Reagent: The haloform is the limiting reagent to ensure that both alkenes are in excess and the product ratio accurately reflects the kinetic selectivity of the carbene.

  • Slow Addition: The base is added slowly to maintain a low, steady-state concentration of the highly reactive carbene, preventing side reactions and thermal runaway.

Materials:

  • Styrene (freshly distilled)

  • 1-Octene (freshly distilled)

  • Chloroform (CHCl₃)

  • Dodecane (Internal Standard)

  • Benzyltriethylammonium chloride (PTC)

  • Sodium Hydroxide (50% w/w aqueous solution)

  • Dichloromethane (DCM, solvent)

  • Round-bottom flask with magnetic stir bar

  • Dropping funnel

  • Ice bath

Procedure:

  • Setup: To a 100 mL round-bottom flask, add styrene (10 mmol), 1-octene (10 mmol), dodecane (5 mmol), the PTC (0.5 mmol), and DCM (20 mL).

  • Cooling: Place the flask in an ice bath and stir vigorously to ensure efficient mixing between the aqueous and organic phases.

  • Initial Analysis (t=0): Withdraw a small aliquot (~0.1 mL) of the organic mixture, dilute it with DCM, and analyze by GC to establish the initial ratio of alkenes to the internal standard.

  • Carbene Generation: In a separate dropping funnel, combine chloroform (5 mmol) with 5 mL of DCM. Add this solution dropwise to the vigorously stirred reaction mixture over 30 minutes.

  • Reaction: After the addition is complete, allow the reaction to stir at 0-5°C for an additional 2 hours.

  • Quenching: Slowly add 20 mL of deionized water to quench the reaction.

  • Workup: Transfer the mixture to a separatory funnel. Wash the organic layer with water (2 x 20 mL) and brine (1 x 20 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate carefully under reduced pressure.

  • Analysis: Analyze the crude product mixture by GC and ¹H NMR.

    • GC Analysis: Identify the peaks corresponding to the two cyclopropane products. Calculate the product ratio by integrating the peak areas and correcting for their response factors (if known). The ratio of ([Product Styrene]/[Initial Styrene]) to ([Product Octene]/[Initial Octene]) gives the relative rate constant.

    • ¹H NMR Analysis: Identify characteristic signals for each cyclopropane product. The ratio of their integrals provides a direct measure of their relative abundance.

Interpreting the Results:

A higher ratio of the styrene-derived cyclopropane to the 1-octene-derived cyclopropane indicates a higher selectivity for the electron-rich alkene. By performing the identical experiment with bromoform (CHBr₃), one can directly compare the selectivity of :CCl₂ and :CBr₂. The carbene that yields a higher styrene/1-octene product ratio is considered more electrophilic and selective. Typically, the more reactive :CBr₂ will show less selectivity than :CCl₂, a manifestation of the reactivity-selectivity principle.

Conclusion

The electrophilicity of dihalocarbenes is a nuanced property governed by the electronic contributions of the halogen substituents. While inductive effects enhance electrophilicity down the group (from F to I), π-backbonding provides a powerful stabilizing counter-effect, which is most pronounced for fluorine. This understanding allows chemists to select the appropriate dihalomethane precursor to achieve the desired reactivity and selectivity in their synthetic endeavors. The competition experiment detailed here provides a straightforward, reliable framework for empirically validating these theoretical principles and quantifying the subtle yet critical differences between these versatile reactive intermediates.

References

  • Sander, W., et al. (2000). Carbenes in Matrixes: Spectroscopy, Structure, and Reactivity. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. [Link not available in search results]
  • Wikipedia. Dichlorocarbene. Wikimedia Foundation. [Link]

  • Zhang, P. (2023). Electrophilic Metallo-Carbenes. ResearchGate. [Link]

  • Organic Chemistry Tube. (2018). Dichlorocarbene: reaction with alkenes. YouTube. [Link]

  • LibreTexts Chemistry. Addition of Carbenes to Alkenes: Cyclopropane Synthesis. [Link]

  • Pérez, P. (2003). Theoretical evaluation of the global and local electrophilicity patterns of singlet carbenes. Journal of Physical Chemistry A. [Link]

  • Chemistry Stack Exchange. Singlet or triplet carbene. [Link]

  • Moss, R. A. (1989). Carbene Philicity. Accounts of Chemical Research. [Link]

  • Master Organic Chemistry. (2023). Cyclopropanation of Alkenes. [Link]

  • Mlostoń, G., et al. (2021). A DFT Study on the Molecular Mechanism of Additions of Electrophilic and Nucleophilic Carbenes to Non-Enolizable Cycloaliphatic Thioketones. Molecules. [Link]

  • ResearchGate. Electrophilic Metallo-Carbenes. [Link not available in search results]
  • Fiveable. Dihalocarbene Definition. [Link not available in search results]
  • Mąkosza, M., & Fedoryński, M. (2021). Dichlorocarbene and analogs: discovery, properties and reactions. Russian Chemical Bulletin. [Link]

  • Mayr, H., & Patz, M. (1994). Quantifying Nucleophilicity and Electrophilicity: The Mayr Scales. Angewandte Chemie International Edition. [Link]

  • Adamkiewicz, M., et al. (2014). Organic chemistry on surfaces: Direct cyclopropanation by dihalocarbene addition to vinyl terminated self-assembled monolayers (SAMs). Beilstein Journal of Organic Chemistry. [Link]

  • Hirschi, J. S., et al. (2007). Experimental Proof of the Non-Least-Motion Cycloadditions of Dichlorocarbene to Alkenes: Kinetic Isotope Effects and Quantum Mechanical Transition States. Journal of the American Chemical Society. [Link]

  • LibreTexts Chemistry. Carbenes. [Link]

  • Mayr, H. Database of Nucleophilicities and Electrophilicities. LMU München. [Link]

  • BenchChem. Dichlorocarbene|CCl2|Research Reagent. [Link not available in search results]
  • Chem Concept. (2020). Carbene (Singlet vs triplet): Basic concept and reason behind their stabilization. YouTube. [Link]

  • Wang, W., et al. (2021). Reactivity of various halogenating agents toward different substrates in electrophilic substitution reactions: a computational study. Environmental Science: Water Research & Technology. [Link]

  • LibreTexts Chemistry. Carbene Reactions. [Link not available in search results]
  • Parham, W. E., & Schweizer, E. E. (1963). An Improved Synthesis of Dichlorocarbene from Ethyl Trichloroacetate. The Journal of Organic Chemistry. [Link]

  • Bertrand, G. (2007). The Genuine Carbene Conundrum. Science. [Link]

  • ResearchGate. Carbene Singlets, Triplets, and the Physics that describes them. [Link not available in search results]
  • College of Saint Benedict & Saint John's University. Electrophilic Addition to Alkenes EA9. Cyclopropanation. [Link]

  • Quora. Why is triplet carbene more stable than singlet carbene?. [Link]

  • Hopkinson, A. C., et al. (2014). Electronic Properties of N-Heterocyclic Carbenes and Their Experimental Determination. Chemical Reviews. [Link]

  • Zhang, C., et al. (2020). Double-boron heterocyclic carbenes: a computational study of Diels–Alder reactions. Physical Chemistry Chemical Physics. [Link]

  • Lin, H., et al. (2003). A Facile Procedure for the Generation of Dichlorocarbene from the Reaction of Carbon Tetrachloride and Magnesium using Ultrasonic Irradiation. Molecules. [Link]

  • Mayr, H. Welcome to our Database of Nucleophilicities and Electrophilicities. LMU München. [Link]

  • Mayr, H. Reactivity Scales Nucleophiles Electrophiles. LMU München. [Link]

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.
© Copyright 2026 BenchChem. All Rights Reserved.